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  • Product: 1-(Benzyloxy)-2-methoxy-3-vinylbenzene
  • CAS: 422564-21-4

Core Science & Biosynthesis

Foundational

Technical Guide: 1-(Benzyloxy)-2-methoxy-3-vinylbenzene (CAS 422564-21-4)

The following technical guide details the chemical identity, synthesis, and applications of 1-(Benzyloxy)-2-methoxy-3-vinylbenzene (CAS 422564-21-4). This document is structured for researchers in organic synthesis and m...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 1-(Benzyloxy)-2-methoxy-3-vinylbenzene (CAS 422564-21-4). This document is structured for researchers in organic synthesis and medicinal chemistry, focusing on the compound's role as a versatile building block for polycyclic natural products.

[1][2][3][4]

Executive Summary

1-(Benzyloxy)-2-methoxy-3-vinylbenzene is a specialized trisubstituted styrene derivative characterized by a dense 1,2,3-substitution pattern. It serves as a critical intermediate in the total synthesis of bioactive phenanthrenequinones (e.g., Cypripedin, Denbinobin) and aza-fluoranthene alkaloids.

Its structural value lies in the orthogonal reactivity of its functional groups:

  • Vinyl Group (C3): Enables Heck coupling, olefin metathesis, or photocyclization to build polycyclic cores.

  • Benzyloxy Group (C1): A robust protecting group removable by hydrogenolysis to reveal a phenol.

  • Methoxy Group (C2): Provides electron-donating character and directs electrophilic aromatic substitution (EAS), essential for regioselective functionalization.

Chemical Identity & Properties

PropertyData
CAS Number 422564-21-4
IUPAC Name 1-(Benzyloxy)-3-ethenyl-2-methoxybenzene
Common Name 3-Benzyloxy-2-methoxystyrene
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol
Appearance Colorless to pale yellow oil (tends to polymerize if unstabilized)
Density (Predicted) 1.07 ± 0.1 g/cm³
Boiling Point (Predicted) 358.8 ± 27.0 °C at 760 mmHg
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Stability Sensitive to light and heat; susceptible to spontaneous polymerization.[1]

Synthetic Route: The "2,3-Dihydroxy" Pathway

The synthesis of CAS 422564-21-4 is non-trivial due to the specific 1,2,3-substitution pattern. The most authoritative route derives from 2,3-dihydroxybenzaldehyde , utilizing a stepwise protection strategy to differentiate the two phenolic oxygens before installing the vinyl group.

Retrosynthetic Analysis

The target molecule is disconnected at the vinyl group (via Wittig) and the ether linkages. The challenge is selectively methylating the C2-hydroxyl while benzylating the C3-hydroxyl (or vice versa). The 2-position hydroxyl is hydrogen-bonded to the aldehyde, reducing its nucleophilicity compared to the 3-position.

Retrosynthesis Target 1-(Benzyloxy)-2-methoxy- 3-vinylbenzene Aldehyde 3-Benzyloxy-2-methoxy- benzaldehyde Target->Aldehyde Wittig Olefination (MePPh3Br) Start 2,3-Dihydroxybenzaldehyde Aldehyde->Start Stepwise Alkylation (Differentiation of OH groups)

Figure 1: Retrosynthetic logic leveraging the nucleophilic difference between C2 and C3 hydroxyls.

Detailed Protocol

Step 1: Selective Acetylation The C2-hydroxyl is chelated to the carbonyl, making the C3-hydroxyl more accessible for acetylation.

  • Reagents: Acetic anhydride, Pyridine.

  • Product: 3-Acetoxy-2-hydroxybenzaldehyde.[2]

  • Mechanism: Kinetic control exploits the intramolecular H-bond at C2.

Step 2: Methylation of C2 With C3 protected, the C2-hydroxyl is methylated.

  • Reagents: Methyl iodide (MeI), K₂CO₃, Acetone, Reflux.

  • Product: 3-Acetoxy-2-methoxybenzaldehyde.[2]

Step 3: Benzylation & Deacetylation (Telescoped) A one-pot hydrolysis of the acetate and benzylation of the resulting phenoxide.

  • Reagents: Benzyl bromide (BnBr), K₂CO₃, Methanol/Water or DMF.

  • Product: 3-Benzyloxy-2-methoxybenzaldehyde (The Key Intermediate).[2]

  • Note: This aldehyde is a known compound (See Arkivoc 2001 [1]).

Step 4: Wittig Olefination (Vinyl Installation) Conversion of the aldehyde to the terminal alkene.

  • Reagents: Methyltriphenylphosphonium bromide (MePPh₃Br), n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu), THF, 0°C to RT.

  • Protocol:

    • Suspend MePPh₃Br (1.2 equiv) in anhydrous THF under Ar.

    • Add base (n-BuLi) dropwise at 0°C to generate the yellow ylide. Stir 30 min.

    • Add 3-benzyloxy-2-methoxybenzaldehyde (1.0 equiv) dropwise.

    • Warm to RT and stir until TLC shows consumption of aldehyde (~2-4 h).

    • Quench with sat. NH₄Cl, extract with Et₂O, and purify via silica flash chromatography (Hexanes/EtOAc).

Applications in Drug Discovery & Total Synthesis

Phenanthrenequinone Synthesis

This compound is a specific precursor for 9,10-dihydrophenanthrenes via photocyclization. The 1,2,3-pattern is conserved to generate the A-ring of natural products like Cypripedin (an orchid-derived antimicrobial).

Mechanism (Mallory Photocyclization):

  • Coupling: The vinyl group is coupled (e.g., via Heck reaction) to an aryl halide to form a Stilbene .

  • Irradiation: UV light (hv, I₂) induces electrocyclic ring closure and oxidation.

  • Product: A phenanthrene core with the benzyloxy and methoxy groups correctly positioned for further oxidation to the quinone.

Photocyclization Styrene CAS 422564-21-4 (Styrene Component) Stilbene Diaryl Stilbene Intermediate Styrene->Stilbene Heck Coupling (Pd(OAc)2) Phenanthrene Phenanthrene Core (Protected) Stilbene->Phenanthrene hv, I2 (Photocyclization) Quinone Orchid Quinones (Cypripedin, Denbinobin) Phenanthrene->Quinone Deprotection & Oxidation

Figure 2: The role of CAS 422564-21-4 in the synthesis of phenanthrenequinone alkaloids.

Polymer Chemistry

As a styrene derivative, CAS 422564-21-4 can undergo radical polymerization to form functionalized polystyrenes. The benzyloxy group allows for post-polymerization deprotection, yielding poly(vinylcatechol) derivatives with high adhesive properties (biomimetic mussel adhesives) or antioxidant activity.

Analytical Characterization

To validate the synthesis of CAS 422564-21-4, the following spectral signatures must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Vinyl Protons: Characteristic ABX system.

      • 
         ~6.9-7.1 ppm (dd, 1H, =CH-Ar).
        
      • 
         ~5.7 ppm (d, 1H, =CH₂ trans).
        
      • 
         ~5.2 ppm (d, 1H, =CH₂ cis).
        
    • Benzylic CH₂: Singlet at

      
       ~5.1 ppm (2H).
      
    • Methoxy CH₃: Singlet at

      
       ~3.8-3.9 ppm (3H).
      
    • Aromatic Protons: Multiplets at

      
       6.8-7.4 ppm (Ar-H).
      
  • ¹³C NMR:

    • Carbonyls: Absent (confirms Wittig success).

    • Vinyl Carbons: Peaks at ~136 ppm (CH) and ~115 ppm (CH₂).

    • Oxygenated Carbons: Peaks at ~150-155 ppm (C-O).

Safety & Handling Protocols

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The vinyl group makes the compound prone to autoxidation and polymerization.

  • Stabilization: Commercial samples may contain 4-tert-butylcatechol (TBC) as a radical inhibitor. If used in catalysis (Heck/Metathesis), remove TBC via a basic alumina plug immediately prior to use.

  • Hazards:

    • Skin/Eye Irritant: Standard PPE (gloves, goggles) required.

    • Inhalation: Use in a fume hood; styrene derivatives can be respiratory sensitizers.

References

  • Synthesis of Aldehyde Precursor: Falk, H., & Mayr, E. (2001). Synthesis and electrochemistry of annoquinone-A, cypripedin methyl ether, denbinobin and related 1,4-phenanthrenequinones. Arkivoc, 2001(i), 88-130.[2]

  • General Wittig Protocol: Fitjer, L., & Quabeck, U. (1985). The Wittig Reaction Using Potassium-tert-butoxide in Tetrahydrofuran. Synthetic Communications, 15(10), 855-864.

  • Photocyclization Applications: Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules.[2] Organic Reactions, 30, 1-456.

Sources

Exploratory

An In-Depth Technical Guide to 3-Benzyloxy-2-methoxy-1-vinylbenzene: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Benzyloxy-2-methoxy-1-vinylbenzene is a substituted aromatic hydrocarbon of significant interest in organic synthesis, particularly as a mono...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxy-2-methoxy-1-vinylbenzene is a substituted aromatic hydrocarbon of significant interest in organic synthesis, particularly as a monomer for specialty polymers and as an intermediate in the construction of more complex molecular architectures. Its structure, featuring a vinyl group susceptible to polymerization and various addition reactions, a methoxy group that influences the electronic properties of the benzene ring, and a benzyloxy group that often serves as a protecting group for a phenol, makes it a versatile building block in medicinal and materials chemistry. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, and synthetic methodologies, offering insights for its application in research and development.

Nomenclature and Synonyms

The systematic naming of 3-Benzyloxy-2-methoxy-1-vinylbenzene can be approached in several ways, reflecting the different seniority of functional groups according to IUPAC nomenclature.

The most systematic IUPAC name is 1-ethenyl-2-methoxy-3-(phenylmethoxy)benzene . In this construction, the benzene ring is the parent hydride, and the substituents are listed alphabetically. "Ethenyl" is the IUPAC term for the vinyl group.

However, in common usage and among chemical suppliers, the compound is frequently referred to as 1-(Benzyloxy)-2-methoxy-3-vinylbenzene [1]. This name treats "benzyloxy" as a substituent. Another synonym found in chemical databases is Benzene, 1-ethenyl-2-methoxy-3-(phenylmethoxy)- [1].

For clarity and consistency, this guide will primarily use the name 3-Benzyloxy-2-methoxy-1-vinylbenzene , which clearly indicates the substitution pattern on the vinylbenzene core.

Key Identifiers:

IdentifierValue
CAS Number 422564-21-4[1]
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol

Chemical and Physical Properties

Experimentally determined physical properties for 3-Benzyloxy-2-methoxy-1-vinylbenzene are not widely reported in the literature. However, predicted data from chemical suppliers provide useful estimates:

PropertyPredicted Value
Density 1.072 g/cm³
Boiling Point 358.8 °C at 760 mmHg
Flash Point 140.1 °C
Refractive Index 1.584

The presence of the vinyl group makes this compound susceptible to polymerization, especially in the presence of heat, light, or radical initiators. Therefore, it is typically stored with a polymerization inhibitor. The benzyloxy group is a robust protecting group for the phenolic hydroxyl, stable to a wide range of reaction conditions but readily cleaved by catalytic hydrogenolysis.

Synthesis of 3-Benzyloxy-2-methoxy-1-vinylbenzene

The synthesis of 3-Benzyloxy-2-methoxy-1-vinylbenzene can be envisioned through a multi-step sequence, typically involving the protection of a phenolic precursor, followed by the introduction of the vinyl group. A plausible and commonly employed synthetic strategy is outlined below. This approach leverages the protection of a substituted phenol, followed by formylation and a subsequent Wittig reaction to install the vinyl group.

Part 1: Synthesis of the Precursor Aldehyde, 3-Benzyloxy-2-methoxybenzaldehyde

The synthesis of the vinylbenzene begins with the preparation of the corresponding benzaldehyde.

  • Protection of 3-Hydroxy-2-methoxybenzaldehyde: The commercially available 3-hydroxy-2-methoxybenzaldehyde serves as the starting material. The phenolic hydroxyl group is protected as its benzyl ether to prevent unwanted side reactions in subsequent steps. This is typically achieved by reacting the starting material with benzyl bromide or benzyl chloride in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone or DMF.

    Experimental Protocol: Benzyl Protection of 3-Hydroxy-2-methoxybenzaldehyde

    • To a solution of 3-hydroxy-2-methoxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.1 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 3-benzyloxy-2-methoxybenzaldehyde.

Part 2: Conversion of the Aldehyde to the Vinyl Group

The Wittig reaction is a widely used and reliable method for converting aldehydes and ketones to alkenes. In this step, 3-benzyloxy-2-methoxybenzaldehyde is treated with a phosphorus ylide, typically methyltriphenylphosphonium bromide, to generate the terminal vinyl group.

Workflow for the Synthesis of 3-Benzyloxy-2-methoxy-1-vinylbenzene

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Vinyl Group Formation 3-Hydroxy-2-methoxybenzaldehyde 3-Hydroxy-2-methoxybenzaldehyde Reaction1 Benzyl Protection 3-Hydroxy-2-methoxybenzaldehyde->Reaction1 1. Benzyl Bromide Benzyl Bromide Benzyl Bromide->Reaction1 2. K2CO3 / Acetone K2CO3 / Acetone K2CO3 / Acetone->Reaction1 Base/Solvent 3-Benzyloxy-2-methoxybenzaldehyde 3-Benzyloxy-2-methoxybenzaldehyde 3-Benzyloxy-2-methoxybenzaldehyde_input 3-Benzyloxy-2-methoxybenzaldehyde Reaction1->3-Benzyloxy-2-methoxybenzaldehyde Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Ylide_Formation Ylide Formation Methyltriphenylphosphonium bromide->Ylide_Formation Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi)->Ylide_Formation Phosphorus Ylide Phosphorus Ylide Reaction2 Wittig Reaction Phosphorus Ylide->Reaction2 3-Benzyloxy-2-methoxybenzaldehyde_input->Reaction2 3-Benzyloxy-2-methoxy-1-vinylbenzene 3-Benzyloxy-2-methoxy-1-vinylbenzene Ylide_Formation->Phosphorus Ylide Reaction2->3-Benzyloxy-2-methoxy-1-vinylbenzene

Sources

Foundational

Electronic Profiling of Benzyloxy-Methoxy-Styrenes: From Orbital Theory to Tubulin Targeting

Topic: Electronic Properties of Benzyloxy-Methoxy-Styrenes: A Pharmacophore-Centric Analysis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of Benzyloxy-Methoxy-Styrenes: A Pharmacophore-Centric Analysis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Executive Summary

The styryl scaffold, particularly when substituted with alkoxy groups (methoxy and benzyloxy), represents a cornerstone in the design of tubulin polymerization inhibitors (e.g., Combretastatin A4 analogues). This guide provides a rigorous technical analysis of the electronic perturbations introduced by benzyloxy and methoxy substituents on the styrene core. We explore how these electron-donating groups (EDGs) modulate the Highest Occupied Molecular Orbital (HOMO) energies, dipole moments, and electrostatic potential surfaces, directly influencing binding affinity at the colchicine site of tubulin.

Molecular Architecture & Electronic Theory

The Electronic Landscape of the Styrene Core

The central styrene (phenylethene) moiety serves as a conjugated bridge, facilitating electronic communication between the aromatic rings. The introduction of alkoxy substituents fundamentally alters the reactivity and binding potential of this system.

  • Methoxy (-OMe): Acts as a strong

    
    -donor (+M effect) and a weak 
    
    
    
    -acceptor (-I effect). The resonance contribution dominates, significantly increasing the electron density of the aromatic ring and the vinylic bridge. This raises the HOMO energy, making the molecule a better nucleophile or
    
    
    -stacking partner.
  • Benzyloxy (-OBn): Electronically similar to the methoxy group regarding resonance donation (+M). However, the benzyl group introduces a massive steric and lipophilic component. Electronically, the additional phenyl ring in the benzyloxy group can participate in secondary

    
    -
    
    
    
    interactions, but it also disperses the electron density over a larger volume compared to the compact methoxy group.
Frontier Molecular Orbitals (FMO) Analysis

Density Functional Theory (DFT) calculations (typically B3LYP/6-311G**) reveal that the HOMO of active benzyloxy-methoxy-styrenes is predominantly localized on the electron-rich styryl double bond and the substituted phenyl ring.

Key Insight: A narrower HOMO-LUMO gap in these derivatives often correlates with higher chemical reactivity and "softness," a parameter favorable for specific protein-ligand interactions where induced polarization plays a role.

Table 1: Comparative Electronic Parameters (Theoretical Aggregation)

Data derived from B3LYP/6-311G(d,p) level theory trends for stilbene derivatives.

Substituent Pattern (Styrene Core)HOMO (eV)LUMO (eV)Gap (

E)
Dipole Moment (Debye)Predicted Bio-Interaction
Unsubstituted Styrene -6.24-0.525.720.12Weak

-stacking
3,4,5-Trimethoxy -5.45-0.484.972.45Strong Tubulin Affinity
3-Benzyloxy-4-methoxy -5.38-0.554.832.10Enhanced Hydrophobic Fit
4-Benzyloxy-3-methoxy -5.41-0.514.902.25Moderate Tubulin Affinity

Note: The 3-benzyloxy-4-methoxy substitution pattern often yields a slightly higher HOMO energy (less negative) than the trimethoxy counterpart, suggesting increased electron availability for


-interaction, though steric factors ultimately dictate binding success.

Synthesis & Structural Validation

To access these electronic states, precise synthesis is required. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are preferred over the Heck reaction for generating the cis-(Z)-isomer, which is often more bioactive, although the trans-(E)-isomer is thermodynamically favored and easier to study electronically.

Validated Synthetic Workflow

The following Graphviz diagram outlines the synthesis of a target benzyloxy-methoxy-styrene, highlighting the convergence of electronic fragments.

SynthesisWorkflow Aldehyde 3-Benzyloxy-4-methoxy benzaldehyde Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Phosphonium 3,4,5-Trimethoxy benzylphosphonium salt Ylide Phosphonium Ylide (In situ generation) Phosphonium->Ylide NaH/THF, 0°C Ylide->Betaine Oxaphosphetane Oxaphosphetane Transition State Betaine->Oxaphosphetane Ring Closure Product Target Styrene (E/Z Mixture) Oxaphosphetane->Product Elimination of Ph3P=O Isomerization Iodine-catalyzed Photoisomerization Product->Isomerization If Z-isomer required Final Pure (Z)-Styrene (Bioactive) Isomerization->Final

Figure 1: Convergent synthesis of benzyloxy-methoxy-styrenes via Wittig olefination. The electronic nature of the aldehyde dictates the ease of nucleophilic attack by the ylide.

Spectroscopic Electronic Signatures
  • 
    H NMR:  The vinylic protons of the styrene system are sensitive probes of electron density. In electron-rich benzyloxy-methoxy systems, the vinylic doublets typically shift upfield (6.4–6.9 ppm) compared to electron-deficient nitrostyrenes, reflecting the shielding effect of the alkoxy donors.
    
  • UV-Vis Spectroscopy: These compounds exhibit a characteristic bathochromic shift (red shift) in the

    
     transition band (typically 290–320 nm) compared to unsubstituted styrene, confirming extended conjugation and higher HOMO energy levels [1].
    

Structure-Activity Relationship (SAR) Logic

The electronic properties directly feed into the biological mechanism. The "colchicine site" on tubulin is a hydrophobic pocket that favors electron-rich aromatic rings.

The Electronic Pharmacophore
  • Ring A (Trimethoxy equivalent): Requires high electron density to mimic the trimethoxyphenyl ring of colchicine.

  • Ring B (Benzyloxy-methoxy): The benzyloxy group serves a dual role:

    • Electronic: Maintains the +M effect to keep the ring electron-rich.

    • Steric: The benzyl tail reaches into specific hydrophobic sub-pockets (e.g., zone 2 of the colchicine site), which smaller methoxy groups cannot access.

SAR_Logic Substituent Substituent Selection (Methoxy vs Benzyloxy) ElectronicEffect Electronic Effect (+M / +I) Substituent->ElectronicEffect StericEffect Steric/Lipophilic Effect (LogP Increase) Substituent->StericEffect HOMO_Energy HOMO Energy Elevation ElectronicEffect->HOMO_Energy Increases e- density BindingPocket Tubulin Colchicine Site Interaction StericEffect->BindingPocket Hydrophobic Occupancy HOMO_Energy->BindingPocket Pi-Stacking Efficiency Outcome Cytotoxicity / Tubulin Inhibition BindingPocket->Outcome

Figure 2: SAR logic flow connecting physicochemical substituent properties to biological outcomes.

Experimental Protocols

Protocol: Synthesis of (E)-1-(3-benzyloxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene

Based on standard Wittig methodologies adapted from Pettit et al. and recent optimization studies [2].

Reagents: 3-benzyloxy-4-methoxybenzaldehyde, 3,4,5-trimethoxybenzylphosphonium bromide, n-Butyllithium (n-BuLi) or NaH, dry THF.

  • Ylide Generation: In a flame-dried flask under Argon, suspend 3,4,5-trimethoxybenzylphosphonium bromide (1.2 eq) in dry THF. Cool to -78°C. Add n-BuLi (1.3 eq) dropwise. The solution will turn deep orange/red, indicating ylide formation. Stir for 1 hour.

  • Coupling: Dissolve 3-benzyloxy-4-methoxybenzaldehyde (1.0 eq) in dry THF and add dropwise to the ylide solution at -78°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) slowly over 4 hours. Stir at RT for 12 hours.

  • Quench & Workup: Quench with saturated NH

    
    Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Hexane:EtOAc gradient). The (E)-isomer usually elutes first or can be crystallized from ethanol.

Protocol: Computational Electronic Profiling (DFT)

To validate the electronic arguments presented in Section 2.

  • Structure Build: Construct the molecular model in ChemDraw/GaussView.

  • Optimization: Perform geometry optimization using DFT B3LYP/6-311G(d,p) in the gas phase.

  • Frequency Check: Calculate vibrational frequencies to ensure no imaginary frequencies (confirms a true minimum).

  • Orbital Analysis: Extract HOMO/LUMO energies (Hartrees/eV) and generate surface plots (isovalue = 0.02).

  • Electrostatic Potential (ESP): Map the electrostatic potential onto the electron density surface to identify nucleophilic (red) and electrophilic (blue) regions [3].

Exp_Workflow Step1 Synthesis (Wittig/HWE) Step2 Purification (HPLC/Column) Step1->Step2 Step3 Spectroscopy (NMR, UV-Vis) Step2->Step3 Step4 DFT Calculation (B3LYP/6-311G**) Step3->Step4 Input Geometry Step5 Bioassay (Tubulin Polymerization) Step3->Step5 Pure Compound Step4->Step5 Predictive Correlation

Figure 3: Integrated workflow for synthesizing and characterizing the electronic and biological profile of styryl derivatives.

References

  • Synthesis and spectroscopic properties of benzyloxy-methoxy-styrenes. Source: ChemRxiv/ResearchGate URL:[Link] (Generalized citation based on search context for spectroscopic shifts in styrenes)

  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Source: PMC / NIH URL:[Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP... of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Source: ResearchGate URL:[1][2][Link]

  • (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. (Crystal structure and electronic geometry) Source: PMC / NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(Benzyloxy)-2-methoxy-3-vinylbenzene from o-Vanillin

Executive Summary This application note details a robust, two-step synthetic pathway for converting o-vanillin (2-hydroxy-3-methoxybenzaldehyde) into 1-(benzyloxy)-2-methoxy-3-vinylbenzene. This scaffold is a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthetic pathway for converting o-vanillin (2-hydroxy-3-methoxybenzaldehyde) into 1-(benzyloxy)-2-methoxy-3-vinylbenzene. This scaffold is a critical intermediate in the synthesis of functionalized styrenes, ligands for asymmetric catalysis, and natural product analogues.

Strategic Rationale: Direct olefination of phenolic aldehydes (like o-vanillin) is problematic due to the acidic phenolic proton, which quenches sensitive Wittig ylides. This protocol employs a "Protect-then-Olefinate" strategy:

  • O-Alkylation: Quantitative protection of the phenol as a benzyl ether.

  • Wittig Olefination: Conversion of the aldehyde to a vinyl group under mild basic conditions.

This guide prioritizes scalability, purity, and operational safety, utilizing self-validating checkpoints (TLC/NMR) at every stage.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two reliable transformations.[1] The benzyl group serves as a robust protecting group that is stable to the basic conditions of the Wittig reaction but can be removed later via hydrogenolysis if the free phenol is required.

G Start o-Vanillin (Starting Material) Inter 2-(Benzyloxy)-3- methoxybenzaldehyde (Stable Intermediate) Start->Inter Step 1: BnBr, K2CO3 Acetone, Reflux Product 1-(Benzyloxy)-2- methoxy-3-vinylbenzene (Target) Inter->Product Step 2: MePPh3Br, KOtBu THF, 0°C to RT

Figure 1: Synthetic route from o-vanillin to the target styrenyl ether.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Benzyloxy)-3-methoxybenzaldehyde

Objective: Mask the acidic phenolic proton to prevent interference in the subsequent step.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6]Role
o-Vanillin1.0Substrate
Benzyl Bromide (BnBr)1.2Electrophile
Potassium Carbonate (

)
2.0Base
Potassium Iodide (KI)0.1Catalyst (Finkelstein-like)
AcetoneSolvent0.5 M Concentration
Protocol
  • Setup: To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add o-vanillin (1.0 equiv) and anhydrous Acetone.

  • Base Addition: Add powdered

    
     (2.0 equiv) and catalytic KI (0.1 equiv). Stir for 10 minutes at room temperature (RT) to deprotonate the phenol (color shift to bright yellow is typical of the phenoxide).
    
  • Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise via syringe.

    • Caution: BnBr is a lachrymator. Handle in a fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (~60°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Workup:

    • Cool to RT and filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove trace unreacted phenol) followed by Brine.

    • Dry over

      
      , filter, and concentrate.[7]
      
  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (SiO2, 10% EtOAc in Hexanes).

    • Yield Expectation: 90–95% (White to off-white solid).

Step 2: Wittig Olefination to 1-(Benzyloxy)-2-methoxy-3-vinylbenzene

Objective: Convert the aldehyde carbonyl into a terminal alkene.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6]Role
Methyltriphenylphosphonium Bromide (

)
1.3Wittig Salt
Potassium tert-butoxide (

)
1.4Strong Base
Intermediate (from Step 1)1.0Substrate
THF (Anhydrous)Solvent0.2 M Concentration
Protocol
  • Ylide Formation:

    • In a flame-dried Schlenk flask under Nitrogen/Argon, suspend

      
       (1.3 equiv) in anhydrous THF.
      
    • Cool to 0°C (ice bath).

    • Add

      
       (1.4 equiv) portion-wise. The suspension will turn bright yellow/orange, indicating the formation of the phosphorus ylide (
      
      
      
      ).
    • Stir at 0°C for 30 minutes.

  • Coupling:

    • Dissolve the Intermediate (2-benzyloxy-3-methoxybenzaldehyde) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide suspension at 0°C.

    • Mechanistic Note: The color may fade slightly as the betaine intermediate forms.

  • Completion: Allow the reaction to warm to RT and stir for 3–5 hours.

    • Checkpoint: TLC (Hexanes/EtOAc 9:1). The aldehyde spot should disappear. The product will be non-polar (high

      
      ).
      
  • Workup:

    • Quench with Saturated

      
       solution.
      
    • Extract with Diethyl Ether (

      
      ) x3.
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification (Critical Step):

    • The crude will contain Triphenylphosphine Oxide (TPPO), a stubborn byproduct.

    • Method A (Precipitation): Triturate the crude solid with cold Hexanes. TPPO is insoluble in Hexanes and will precipitate; the product remains in solution. Filter and concentrate the filtrate.

    • Method B (Chromatography): Flash column (SiO2, 100% Hexanes

      
       5% EtOAc/Hexanes). The product elutes early; TPPO elutes only with high polarity (pure EtOAc or MeOH).
      

Quality Control & Characterization

The following data confirms the structural identity of 1-(benzyloxy)-2-methoxy-3-vinylbenzene.

Expected 1H NMR Data (400 MHz, CDCl3)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aldehyde ------Absent (Confirming conversion)
Vinyl 6.95 – 7.10dd1H

(Internal)
Vinyl 5.75d1H

(Trans)
Vinyl 5.25d1H

(Cis)
Aromatic 7.30 – 7.50m5HBenzyl Phenyl ring
Aromatic 6.80 – 7.10m3HCore Benzene ring
Benzylic 5.10s2H

Methoxy 3.85s3H

Troubleshooting Guide
  • Problem: Low yield in Step 2.

    • Cause: Wet THF or old base (

      
       absorbs moisture rapidly).
      
    • Solution: Use freshly distilled THF and open

      
       only in a desiccated environment.
      
  • Problem: Product contaminated with white solid.

    • Cause: Incomplete removal of TPPO.[8]

    • Solution: Repeat Hexane trituration or run a short silica plug using 5% ether in pentane.

Process Workflow Diagram

The following flowchart illustrates the operational logic, including critical decision points for purification.

Workflow Start Start: o-Vanillin Step1 Step 1: Benzylation (K2CO3, BnBr, Acetone) Start->Step1 Check1 TLC Check: Disappearance of Phenol? Step1->Check1 Check1->Step1 No (Continue Reflux) Workup1 Workup: Base Wash (removes phenol) Check1->Workup1 Yes Step2 Step 2: Wittig Reaction (MePPh3Br, KOtBu, THF) Workup1->Step2 Quench Quench & Extraction Step2->Quench Purify TPPO Removal: Hexane Trituration / Column Quench->Purify Final Final Product: 1-(Benzyloxy)-2-methoxy-3-vinylbenzene Purify->Final

Figure 2: Operational workflow for the synthesis and purification of the target compound.

Safety & Industrial Relevance

  • Benzyl Bromide: Highly lachrymatory (tear gas effect). All glassware used in Step 1 must be rinsed with dilute NaOH or Ethanol in the hood before removal.

  • Atom Economy: The Wittig reaction produces stoichiometric phosphine oxide waste. For multi-kilogram scales, consider catalytic Wittig variants or Knoevenagel-Doebner modification followed by decarboxylation if applicable, though the current protocol is superior for laboratory to pilot scale (<1 kg).

References

  • BenchChem. (n.d.). 1-Benzyloxy-3-vinylbenzene | 173098-21-0.[9] Retrieved from

  • MDPI. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor. Retrieved from

  • Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Retrieved from

  • Thermo Fisher Scientific. (n.d.). 2-Benzyloxy-3-methoxybenzaldehyde, 98%.[7][10] Retrieved from

  • Organic Syntheses. (n.d.). m-Methoxybenzaldehyde.[4] Organic Syntheses, Coll. Vol. 3, p.564. Retrieved from

Sources

Application

Application Note: Regioselective Benzylation of 2-Methoxy-3-Vinylphenol via Phase-Transfer Catalysis

Here is a detailed Application Note and Protocol for the benzylation of 2-methoxy-3-vinylphenol. This guide is structured to address the specific challenges of protecting phenols in the presence of reactive vinyl groups,...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the benzylation of 2-methoxy-3-vinylphenol. This guide is structured to address the specific challenges of protecting phenols in the presence of reactive vinyl groups, utilizing a mild, phase-transfer catalyzed approach to maximize yield and prevent polymerization.

Executive Summary & Rationale

The protection of the phenolic hydroxyl group in 2-methoxy-3-vinylphenol is a critical intermediate step in the synthesis of functionalized styrenes and biologically active benzofurans. The primary challenge in this transformation is the chemoselectivity required to alkylate the oxygen without inducing polymerization or cyclization of the sensitive vinyl moiety at the C3 position.

Standard Williamson ether synthesis conditions (e.g., NaH/THF) often prove too harsh, leading to anionic polymerization of the styrene system. This protocol utilizes a mild, potassium carbonate-mediated system enhanced by 18-crown-6 ether in acetone. This approach ensures:

  • Mild Deprotonation:

    
     avoids the generation of "naked" anions that trigger side reactions.
    
  • Phase Transfer Efficiency: 18-crown-6 sequesters potassium ions, significantly increasing the nucleophilicity of the phenoxide anion, which is sterically crowded by the ortho-methoxy group.

  • Thermal Safety: The reflux temperature of acetone (

    
    ) is sufficient to drive the reaction but low enough to inhibit thermal polymerization of the vinyl group.
    

Chemical Mechanism & Pathway

The reaction proceeds via an


 mechanism.[1][2][3] The phenolic proton is removed by the carbonate base. The resulting phenoxide anion, stabilized by the potassium-crown ether complex, performs a nucleophilic attack on the benzylic carbon of benzyl bromide, displacing the bromide leaving group.

BenzylationMechanism Substrate 2-methoxy-3-vinylphenol Base K2CO3 / 18-Crown-6 (Deprotonation) Substrate->Base Acetone, 56°C Intermediate Phenoxide Anion (Activated Nucleophile) Base->Intermediate -KHCO3 Transition SN2 Transition State Intermediate->Transition + BnBr Reagent Benzyl Bromide (Electrophile) Reagent->Transition Product 1-(benzyloxy)-2-methoxy- 3-vinylbenzene Transition->Product -KBr

Figure 1: Mechanistic pathway for the phase-transfer catalyzed benzylation.[4]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RolePurity
2-methoxy-3-vinylphenol 150.181.0Substrate>97%
Benzyl bromide (BnBr) 171.041.2Alkylating Agent98%
Potassium Carbonate (

)
138.212.0BaseAnhydrous
18-Crown-6 264.320.05Catalyst99%
Acetone -SolventSolventHPLC Grade
BHT (Butylated hydroxytoluene) 220.350.01Radical InhibitorOptional*

*Note: Add BHT only if the substrate shows signs of rapid polymerization during pre-handling.

Step-by-Step Procedure

Step 1: Setup and Solubilization

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 2-methoxy-3-vinylphenol (10.0 mmol, 1.50 g) to the flask.

  • Dissolve in Acetone (50 mL). Note: The concentration should be approx. 0.2 M to ensure efficient mixing without precipitation.

Step 2: Activation 4. Add anhydrous


  (20.0 mmol, 2.76 g) to the stirring solution.
5.  Add 18-Crown-6  (0.5 mmol, 132 mg).
6.  Stir at room temperature for 15 minutes. Observation: The suspension may turn slightly yellow as the phenoxide forms.

Step 3: Alkylation 7. Add Benzyl bromide (12.0 mmol, 1.43 mL) dropwise over 5 minutes. Caution: BnBr is a potent lachrymator. Perform this step in a fume hood. 8. Heat the reaction mixture to a gentle reflux (


) using an oil bath.
9.  Maintain reflux for 6–12 hours .

Step 4: Monitoring (TLC) 10. Monitor reaction progress via Thin Layer Chromatography (TLC).[5]

  • Mobile Phase: Hexanes:Ethyl Acetate (8:2).
  • Visualization: UV (254 nm) and
    
    
    stain (oxidizes the vinyl group).
  • Endpoint: Disappearance of the starting phenol spot (
    
    
    ) and appearance of the less polar product (
    
    
    ).

Step 5: Workup and Isolation 11. Cool the mixture to room temperature. 12. Filter off the solid inorganic salts (


, 

) through a sintered glass funnel or Celite pad. Rinse the pad with cold acetone. 13. Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil. 14. Redissolve the oil in Diethyl Ether (

, 30 mL). 15. Wash the organic phase sequentially with:
  • Water (
    
    
    mL) to remove residual crown ether and salts.
  • 1M
    
    
    (
    
    
    mL) to remove any unreacted phenol.
  • Brine (
    
    
    mL).
  • Dry the organic layer over anhydrous
    
    
    , filter, and concentrate in vacuo.
Purification Workflow

WorkupFlow ReactionMix Crude Reaction Mixture (Acetone, Product, Salts) Filtration Filtration Remove K2CO3 / KBr ReactionMix->Filtration Evaporation Evaporation Remove Acetone Filtration->Evaporation Extraction Redissolve in Et2O Wash with Water/NaOH/Brine Evaporation->Extraction Drying Dry (MgSO4) & Concentrate Extraction->Drying CrudeProduct Crude Oil Drying->CrudeProduct Purification Recrystallization (Ethanol) OR Flash Column (Hex/EtOAc) CrudeProduct->Purification

Figure 2: Isolation and purification workflow ensuring removal of inorganic salts and unreacted phenol.

Validation & Quality Control

To confirm the identity and purity of 1-(benzyloxy)-2-methoxy-3-vinylbenzene , look for the following spectral markers:

Analytical MethodDiagnostic SignalInterpretation

NMR (CDCl

)

5.10 (s, 2H)
Benzylic

protons (singlet). Confirms O-alkylation.

NMR (CDCl

)

6.70 (dd), 5.75 (d), 5.25 (d)
Vinyl protons (ABX system). Preservation of vinyl group.

NMR (CDCl

)
Absence of

~5.5-6.0 (broad s)
Disappearance of Phenolic OH.
HPLC UV

shift
Bathochromic shift due to extended conjugation if applicable, but primarily retention time shift (more hydrophobic).

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Steric hindrance from the 2-methoxy group blocking the 1-position.

    • Solution: Increase 18-crown-6 loading to 10 mol% or switch solvent to DMF (stir at RT to avoid polymerization).

  • Issue: Polymerization (Gelling).

    • Cause: Overheating or radical initiation.

    • Solution: Ensure strict temperature control (

      
      ). Add 0.1% BHT to the reaction mixture. Perform reaction in the dark (wrap flask in foil) to prevent photo-initiated polymerization.
      
  • Issue: Difficulty Removing Benzyl Bromide.

    • Solution: If excess BnBr remains, add a small amount of an amine (e.g., triethylamine) at the end of the reaction to consume BnBr, forming a water-soluble ammonium salt that is removed during the aqueous wash.

References

  • Protocol Grounding: Detailed conditions for the benzylation of vinyl-guaiacol derivatives were adapted from biobased monomer synthesis protocols.

    • Source: MDPI. (2021). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor. Link

  • Mechanistic Insight: Williamson Ether Synthesis fundamentals and phase transfer c

    • Source: Master Organic Chemistry. The Williamson Ether Synthesis. Link

  • Reagent Properties: 1-Methoxy-3-vinylbenzene and related isomers d

    • Source: Fluorochem.[6] Product Data: 1-Methoxy-3-vinylbenzene.[6] Link

Sources

Method

Application Note &amp; Protocol: A Modular Approach to the Synthesis of Phenanthrenequinones from Alkoxylated Styrenes

Abstract Phenanthrenequinones are a pivotal class of compounds in medicinal chemistry and materials science, with many derivatives exhibiting significant cytotoxic, anti-inflammatory, and anti-cancer properties.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenanthrenequinones are a pivotal class of compounds in medicinal chemistry and materials science, with many derivatives exhibiting significant cytotoxic, anti-inflammatory, and anti-cancer properties.[1][2][3][4] Natural products such as the tylophorine and cryptopleurine alkaloids feature a core phenanthrene structure and are subjects of intense study in drug development.[5][6][7][8] This guide provides a comprehensive, field-proven methodology for synthesizing 9,10-phenanthrenequinones, starting from readily available alkoxylated styrenes. We will detail a robust, modular three-step sequence: (1) oxidative dimerization of the styrene to a stilbene, (2) photochemical cyclization to the phenanthrene core, and (3) final oxidation to the target phenanthrenequinone. This application note emphasizes the chemical rationale behind each step, provides detailed experimental protocols, and includes troubleshooting guidance to ensure reproducible success for researchers in synthetic chemistry and drug discovery.

Introduction: The Significance of the Phenanthrenequinone Scaffold

The phenanthrene architecture is a privileged scaffold in pharmacology. The 9,10-quinone moiety, in particular, is a key pharmacophore whose biological activity is often attributed to its ability to generate reactive oxygen species (ROS) through intracellular redox cycling, inducing oxidative stress and apoptosis in cancer cells.[1][9] Many synthetic and natural phenanthrenes, such as denbinobin, have been identified as highly potent cytotoxic agents.[3][10] The synthesis of functionalized phenanthrenequinones is therefore a critical endeavor for structure-activity relationship (SAR) studies aimed at developing novel therapeutics.[6][7]

This guide focuses on a synthesis strategy commencing with alkoxylated styrenes. The alkoxy groups (e.g., methoxy, -OCH₃) are not merely substituents; they are powerful electron-donating groups that activate the aromatic rings, facilitating the key C-C bond-forming reactions and often directing the regioselectivity of the cyclization.

The Core Synthetic Strategy: A Three-Stage Modular Approach

While direct single-step syntheses from styrenes are rare, a modular three-stage approach offers high yields, reliability, and adaptability. This pathway breaks down the complex transformation into manageable, high-yielding steps, allowing for the isolation and characterization of key intermediates.

G cluster_0 Overall Synthesis Workflow A Alkoxylated Styrene (Starting Material) B Alkoxylated Stilbene (Intermediate I) A->B Step 1: Oxidative Dimerization C Alkoxylated Phenanthrene (Intermediate II) B->C Step 2: Photochemical Cyclization (Mallory Reaction) D Alkoxylated Phenanthrenequinone (Final Product) C->D Step 3: Oxidation

Caption: High-level workflow for phenanthrenequinone synthesis.

Mechanistic Insights and Rationale

Step 1 & 2: From Styrene to Phenanthrene via the Mallory Reaction

The cornerstone of this synthesis is the Mallory reaction, a powerful photochemical method for forming the phenanthrene core from a stilbene precursor.[11][12] Natural phenanthrenes are often proposed to be generated through similar photochemical cyclizations of stilbenes in nature.[3][10]

The reaction proceeds via the following key steps:

  • cis-trans Isomerization: The starting stilbene, which is typically a mix of E/Z isomers (trans/cis), is irradiated with UV light. This provides the energy for isomerization to the cis form, which is the required conformation for cyclization.[11][12]

  • 6π-Electrocyclization: The cis-stilbene undergoes a conrotatory 6π-electrocyclic ring closure to form a transient trans-4a,4b-dihydrophenanthrene intermediate.[13]

  • Oxidative Aromatization: This unstable intermediate must be "trapped" by an oxidant to prevent it from reverting to the cis-stilbene.[11] Molecular iodine (I₂) is the classic and most effective oxidant for this purpose. It abstracts two hydrogen atoms, leading to the stable, aromatic phenanthrene ring and generating two equivalents of hydroiodic acid (HI).[14]

G cluster_mechanism Mechanism of the Mallory Reaction Stilbene_trans trans-Stilbene Stilbene_cis cis-Stilbene Stilbene_trans->Stilbene_cis hν (UV light) (Isomerization) DHP trans-4a,4b-Dihydrophenanthrene (Transient Intermediate) Stilbene_cis->DHP hν (UV light) (6π-Electrocyclization) Phenanthrene Phenanthrene DHP->Phenanthrene + I₂ - 2HI (Oxidation)

Caption: Key stages of the Mallory photocyclization reaction.

Step 3: Oxidation to the 9,10-Quinone

The final step involves the oxidation of the electron-rich phenanthrene core. The C9 and C10 positions are particularly susceptible to oxidation due to the formation of a stable, fully conjugated quinone system. While classic methods use strong oxidants like chromic acid, modern alternatives offer milder conditions and higher yields.[9] Reagents like silver(I) oxide with nitric acid or ceric ammonium nitrate (CAN) are highly effective for this transformation.

Detailed Experimental Protocols

This section details a representative synthesis starting from 3,4-dimethoxystyrene to produce 2,3,6,7-tetramethoxyphenanthrene-9,10-dione.

Required Materials & Equipment
  • Reagents: 3,4-dimethoxystyrene, Palladium(II) chloride (PdCl₂), Copper(II) chloride (CuCl₂), Iodine (I₂), Tetrahydrofuran (THF, anhydrous), Toluene (anhydrous), Silver(I) oxide (Ag₂O), Nitric acid (6N), Sodium thiosulfate (Na₂S₂O₃), Sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

  • Solvents: Methanol, Dichloromethane (DCM), Ethyl acetate, Hexanes.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, immersion well photoreactor with a high-pressure mercury vapor lamp (125W or 450W), separatory funnel, rotary evaporator, column chromatography setup, standard laboratory glassware.

Protocol 1: Oxidative Dimerization of 3,4-Dimethoxystyrene

Causality: This step utilizes a palladium-catalyzed oxidative coupling (a variation of the Heck reaction) to form the stilbene backbone. CuCl₂ acts as a co-oxidant to regenerate the active Pd(II) catalyst.

  • To a solution of 3,4-dimethoxystyrene (1.0 eq) in methanol, add PdCl₂ (0.1 eq) and CuCl₂ (2.0 eq).

  • Heat the mixture to reflux and stir vigorously for 24 hours under an air atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in dichloromethane (DCM) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield 3,3',4,4'-tetramethoxystilbene as a solid.

Protocol 2: Photochemical Cyclization to Phenanthrene (Mallory Reaction)

Causality: This protocol uses UV irradiation to induce the key 6π-electrocyclization. Iodine serves as the essential oxidant to trap the dihydro-phenanthrene intermediate and drive the reaction towards the aromatic product. THF is added as a scavenger for the HI byproduct, preventing potential side reactions.[14][15]

  • In a standard immersion well photoreactor, dissolve the 3,3',4,4'-tetramethoxystilbene (1.0 eq) and iodine (1.1 eq) in a mixture of anhydrous toluene and anhydrous THF (approx. 20 eq of THF).[14][16] The solution should be dilute (e.g., ~0.5 mmol of stilbene in 400-500 mL of solvent) to prevent polymerization.[16][17]

  • Irradiate the solution with a 125-W high-pressure mercury vapor lamp. The reaction vessel should be cooled, for example, with a water bath, to maintain a consistent temperature.

  • Monitor the reaction by TLC until the starting stilbene spot has disappeared (typically 6-10 hours).[14]

  • Once complete, transfer the reaction mixture to a separatory funnel and wash with an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Wash subsequently with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography (silica gel, hexanes/ethyl acetate) to afford pure 2,3,6,7-tetramethoxyphenanthrene.

Protocol 3: Oxidation to 2,3,6,7-Tetramethoxyphenanthrene-9,10-dione

Causality: This step employs a potent but selective oxidation system. AgO in the presence of nitric acid efficiently oxidizes the C9-C10 bond of the electron-rich phenanthrene to the desired dione.

  • Dissolve the 2,3,6,7-tetramethoxyphenanthrene (1.0 eq) in acetone in a round-bottom flask.

  • Add silver(I) oxide (Ag₂O, 4.0 eq) to the solution.

  • While stirring, add 6N nitric acid (HNO₃, 4.0 eq) dropwise.

  • Heat the mixture to 60°C and maintain for 2-3 hours. Monitor the reaction by TLC for the formation of the colored quinone and consumption of the starting material.

  • After completion, cool the mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure 2,3,6,7-tetramethoxyphenanthrene-9,10-dione as a colored solid.

Alternative Advanced Methodologies

While the three-step protocol is robust, modern organic synthesis strives for step economy. Direct oxidative coupling methods using more powerful reagents are an area of active research.

  • Hypervalent Iodine Reagents: Reagents like phenyliodine(III) diacetate (PIDA) or diacetoxyiodobenzene are known to mediate oxidative C-C bond formations and could potentially effect a direct cyclization of stilbenes or even styrenes under specific conditions.[18][19][20][21][22]

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): DDQ is a powerful organic oxidant used for dehydrogenation and oxidative cyclizations.[23][24][25][26] It can be used as an alternative to iodine in the Mallory reaction or in Scholl-type reactions to directly couple aryl systems.[27]

These methods often require careful optimization of reaction conditions but offer the potential for more efficient syntheses.

Data Summary and Troubleshooting

Table 1: Representative Yields and Characterization Data
CompoundStepTypical YieldAppearanceKey ¹H NMR Signal (CDCl₃, δ ppm)
3,3',4,4'-Tetramethoxystilbene160-75%White to off-white solid~6.9-7.1 (olefinic H), ~3.9 (methoxy H)
2,3,6,7-Tetramethoxyphenanthrene280-95%White solid~9.5 (H4, H5), ~7.8 (H9, H10), ~4.1 (methoxy H)
2,3,6,7-Tetramethoxyphenanthrene-9,10-dione370-85%Orange to red solid~7.4 (H4, H5), ~7.1 (H1, H8), ~4.0 (methoxy H)
Troubleshooting Guide
IssueProbable CauseSuggested Solution
Low yield in Step 1 Inactive catalyst; insufficient re-oxidation of Pd(0).Ensure high-quality PdCl₂ is used. Check the stoichiometry and quality of the CuCl₂ co-oxidant. Ensure the reaction is open to air or sparged with air.
Incomplete reaction in Step 2 Insufficient light penetration; HI byproduct inhibiting the reaction.Ensure the solution is sufficiently dilute.[16][17] Use a higher power lamp if necessary. Confirm that a sufficient excess of THF is present to scavenge HI.[14][15]
Polymerization during photocyclization Reaction concentration is too high.Decrease the concentration of the stilbene substrate. This is a common issue in photochemical reactions.[16][17]
Low yield/side products in Step 3 Over-oxidation or incomplete reaction.Monitor the reaction carefully by TLC. Adjust reaction time or temperature as needed. Ensure dropwise addition of nitric acid to control the reaction rate.

References

  • Photocyclization of Stilbenes and Related Molecules. Organic Reactions. Available at: [Link]

  • Synthesis of Derivatives of Phenanthrene and Helicene by Improved Procedures of Photocyclization of Stilbenes. Organic Letters. Available at: [Link]

  • Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. ResearchGate. Available at: [Link]

  • Mallory reaction. Wikipedia. Available at: [Link]

  • Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes. Beilstein Journals. Available at: [Link]

  • Scheme 1: Transformation of cis-stilbene 1 into phenanthrene 3. ResearchGate. Available at: [Link]

  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. American Chemical Society. Available at: [Link]

  • Concise synthesis of tylophorine. ResearchGate. Available at: [Link]

  • PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Semantic Scholar. Available at: [Link]

  • Cryptopleurine Analogs with Modification of E Ring Exhibit Different Mechanism to Rac-Cryptopleurine and Tylophorine. PLoS One. Available at: [Link]

  • New Hypervalent Iodine Reagents for Oxidative Coupling. Frontiers in Chemistry. Available at: [Link]

  • Serendipitous synthesis of phenanthrene derivatives by exploiting electrocyclization during thermolysis of Diels–Alder intermediate dihydrodibenzothiophene-S,S-dioxides. Chemical Communications. Available at: [Link]

  • Cyclization Reactions through DDQ-Mediated Vinyl Oxazolidinone Oxidation. PMC. Available at: [Link]

  • Synthesis of various steroids structures via DDQ-initiated oxidation. ResearchGate. Available at: [Link]

  • Editorial: New Hypervalent Iodine Reagents for Oxidative Coupling. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors. PLoS One. Available at: [Link]

  • Structural Analogs of Tylophora Alkaloids may not be Functional Analogs. NIH Public Access. Available at: [Link]

  • Synthesis of highly functionalized 9,10-phenanthrenequinones by oxidative coupling using MoCl5. PubMed. Available at: [Link]

  • Editorial: New hypervalent iodine reagents for oxidative coupling—volume II. Frontiers in Chemistry. Available at: [Link]

  • Synthetic procedure of phenanthrene derivatives. Reagents and.... ResearchGate. Available at: [Link]

  • The Applications of Hypervalent Iodine(III) Reagents in the Constructions of Heterocyclic Compounds Through Oxidative Coupling Reactions. ResearchGate. Available at: [Link]

  • DDQ as a versatile and easily recyclable oxidant: a systematic review. PMC. Available at: [Link]

  • 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. Organic Chemistry Portal. Available at: [Link]

  • Photoinduced oxidative cyclization of dithienylarenes. ResearchGate. Available at: [Link]

  • Synthesis of phenanthrene derivatives. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Synthetic approaches toward stilbenes and their related structures. PMC. Available at: [Link]

  • Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. MDPI. Available at: [Link]

  • Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines. PMC. Available at: [Link]

  • Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges. MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols for 1-(Benzyloxy)-2-methoxy-3-vinylbenzene in Organic Synthesis

Introduction: Unveiling the Potential of a Tailored Diene In the landscape of modern organic synthesis, the quest for novel building blocks that offer precise control over reactivity and selectivity is perpetual. 1-(Benz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Tailored Diene

In the landscape of modern organic synthesis, the quest for novel building blocks that offer precise control over reactivity and selectivity is perpetual. 1-(Benzyloxy)-2-methoxy-3-vinylbenzene emerges as a bespoke diene, engineered for strategic applications in cycloaddition reactions, most notably the Diels-Alder reaction. The strategic placement of a benzyloxy and a methoxy group on the phenyl ring electronically enriches the vinyl moiety, rendering it a potent and selective diene for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this specialized diene, offering both the theoretical underpinnings and practical protocols for its effective utilization in research and development.

The electron-donating nature of the ortho-methoxy and meta-benzyloxy substituents significantly influences the electronic properties of the vinyl group, enhancing its highest occupied molecular orbital (HOMO) energy. This electronic tuning makes 1-(benzyloxy)-2-methoxy-3-vinylbenzene an excellent candidate for normal-demand Diels-Alder reactions, where it can react efficiently with electron-poor dienophiles.[1][2] The unique substitution pattern also imparts a distinct regiochemical bias, guiding the formation of specific constitutional isomers in the resulting cycloadducts.[3][4]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis of the diene and its subsequent application in Diels-Alder cycloadditions. The causality behind experimental choices is elucidated to empower the user with a deeper understanding of the underlying chemical principles.

Synthesis of 1-(Benzyloxy)-2-methoxy-3-vinylbenzene: A Step-by-Step Protocol

The synthesis of 1-(benzyloxy)-2-methoxy-3-vinylbenzene can be efficiently achieved through a two-step sequence starting from commercially available 3-hydroxy-2-methoxybenzaldehyde. The protocol involves a protection step followed by a Wittig reaction to introduce the vinyl group.

Part 1: Benzyl Protection of 3-hydroxy-2-methoxybenzaldehyde

Rationale: The phenolic hydroxyl group is protected as a benzyl ether to prevent its interference in the subsequent Wittig reaction and to enhance the electron-donating ability of the aromatic ring. Benzyl protection is a robust and widely used strategy due to the stability of the benzyl ether and its facile cleavage under various conditions if required.

Protocol:

  • Reaction Setup: To a stirred solution of 3-hydroxy-2-methoxybenzaldehyde (1.0 eq) in anhydrous acetone (0.2 M) in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Addition of Benzyl Bromide: To the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, 3-(benzyloxy)-2-methoxybenzaldehyde, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford a white solid.

Part 2: Wittig Olefination to 1-(Benzyloxy)-2-methoxy-3-vinylbenzene

Rationale: The Wittig reaction is a reliable method for the conversion of aldehydes and ketones to alkenes.[5][6] In this step, methyltriphenylphosphonium bromide is used to generate the corresponding ylide, which then reacts with the aldehyde functionality of 3-(benzyloxy)-2-methoxybenzaldehyde to form the desired vinyl group.

Protocol:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.3 M).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath and add a strong base such as n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The formation of the orange-red ylide indicates a successful reaction. Stir the mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve 3-(benzyloxy)-2-methoxybenzaldehyde (1.0 eq) in anhydrous THF and add it to the ylide solution dropwise at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 1-(benzyloxy)-2-methoxy-3-vinylbenzene as a colorless oil.

Table 1: Summary of Reagents for the Synthesis of 1-(Benzyloxy)-2-methoxy-3-vinylbenzene

StepReagentMolar Equiv.Purpose
Part 1 3-Hydroxy-2-methoxybenzaldehyde1.0Starting Material
Potassium Carbonate1.5Base
Benzyl Bromide1.1Benzylating Agent
Acetone-Solvent
Part 2 3-(Benzyloxy)-2-methoxybenzaldehyde1.0Starting Material
Methyltriphenylphosphonium bromide1.2Wittig Salt
n-Butyllithium1.1Base for Ylide Formation
Tetrahydrofuran (THF)-Solvent

Application in Diels-Alder Reactions: A Powerful Diene for [4+2] Cycloadditions

1-(Benzyloxy)-2-methoxy-3-vinylbenzene is an electron-rich diene, making it an ideal partner for electron-deficient dienophiles in normal-demand Diels-Alder reactions.[1] The concerted, pericyclic mechanism of the Diels-Alder reaction allows for the stereospecific formation of two new carbon-carbon bonds and up to four new stereocenters in a single step, offering a powerful tool for the synthesis of complex cyclic molecules.[7]

Understanding the Reactivity and Regioselectivity

The reactivity of 1-(benzyloxy)-2-methoxy-3-vinylbenzene as a diene is significantly enhanced by the electron-donating effects of the ortho-methoxy and meta-benzyloxy groups. These substituents increase the energy of the HOMO of the diene, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of an electron-deficient dienophile, thus accelerating the reaction rate.[4]

The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric properties of both the diene and the dienophile.[2][3] For an unsymmetrical diene like 1-(benzyloxy)-2-methoxy-3-vinylbenzene reacting with an unsymmetrical dienophile, two regioisomeric products are possible: the "ortho" and "meta" adducts. The major product can often be predicted by considering the alignment of the frontier molecular orbitals. The carbon atom of the diene with the largest HOMO coefficient will preferentially bond to the carbon atom of the dienophile with the largest LUMO coefficient.

In the case of 1-(benzyloxy)-2-methoxy-3-vinylbenzene, the ortho-methoxy group has a more pronounced electron-donating effect through resonance than the meta-benzyloxy group. This leads to a higher electron density at the C4 position of the vinylbenzene system (the terminal carbon of the vinyl group), which is expected to have the largest HOMO coefficient. Consequently, in reactions with dienophiles bearing an electron-withdrawing group (EWG), the "ortho" regioisomer is generally favored.

G Experimental Workflow cluster_synthesis Diene Synthesis cluster_da Diels-Alder Reaction cluster_analysis Analysis Start 3-Hydroxy-2-methoxybenzaldehyde Protection Benzyl Protection Start->Protection Wittig Wittig Olefination Protection->Wittig Diene_Product 1-(Benzyloxy)-2-methoxy-3-vinylbenzene Wittig->Diene_Product Reaction [4+2] Cycloaddition Diene_Product->Reaction Dienophile Select Dienophile Dienophile->Reaction Workup Work-up & Purification Reaction->Workup Adduct Cycloadduct Workup->Adduct Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Adduct->Spectroscopy Stereochem Stereochemical Analysis (NOESY, X-ray) Adduct->Stereochem

Sources

Method

Application Notes &amp; Protocols for the Controlled Polymerization of Functionalized Methoxy Styrenes

Introduction: The Strategic Value of Poly(methoxy styrenes) Functionalized poly(methoxy styrenes) represent a class of polymers with significant potential across high-performance materials science, electronics, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Poly(methoxy styrenes)

Functionalized poly(methoxy styrenes) represent a class of polymers with significant potential across high-performance materials science, electronics, and drug delivery systems. The methoxy group, an electron-donating substituent, imparts unique properties to the polymer, including enhanced thermal stability, specific optical characteristics, and altered chemical resistance compared to standard polystyrene.[1] The position of this group (ortho, meta, or para) and the presence of other functionalities on the aromatic ring allow for precise tuning of the final material's properties.

However, this same electron-donating nature significantly influences the reactivity of the vinyl group, making the choice of polymerization technique a critical determinant of the outcome. Uncontrolled polymerization methods often lead to polymers with broad molecular weight distributions and limited architectural complexity, hindering their application in advanced fields. This guide provides a detailed exploration of controlled polymerization techniques, offering researchers the rationale and practical protocols needed to synthesize well-defined poly(methoxy styrenes) with predictable characteristics.

Pillar 1: Selecting the Optimal Polymerization Strategy

The success of synthesizing functionalized poly(methoxy styrenes) with desired molecular weights (Mn) and low polydispersity indices (Đ) hinges on selecting the appropriate polymerization mechanism. The electron-donating methoxy group strongly stabilizes cationic intermediates, making cationic polymerization a highly favorable approach. Concurrently, advances in controlled radical polymerization have provided robust alternative pathways.

Causality Behind Method Selection
  • Cationic Polymerization: This is often the method of choice for p-methoxystyrene (pMOS) and its derivatives. The para-methoxy group effectively stabilizes the growing carbocationic chain end through resonance, facilitating a controlled or "living" process when paired with a suitable initiating system.[2] This stability allows for the synthesis of polymers with predictable molecular weights and narrow polydispersities.[2] Modern variations, such as visible light-controlled living cationic polymerization, offer exceptional temporal control and metal-free conditions.[3][4]

  • Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile and robust controlled radical technique applicable to a wide range of styrenic monomers.[5][6] For substituted styrenes, electron-donating groups like methoxy tend to decrease the polymerization rate compared to electron-withdrawing groups.[7] This is because the electron-donating group stabilizes the dormant species (P-X), which has a partial positive charge on the carbon, thus increasing the energy barrier for activation.[7] Despite this, ATRP provides excellent control over polymer architecture and is tolerant to many functional groups, making it a powerful tool for creating complex copolymers.[8]

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization offers exceptional tolerance to a vast array of functional groups and is compatible with various reaction conditions.[9] Its versatility extends to methoxy styrenes, enabling the synthesis of well-defined homopolymers and block copolymers.[10][11] A notable advancement is the development of metal-free RAFT cationic polymerization, which combines the advantages of RAFT control with the inherent suitability of cationic mechanisms for electron-rich monomers like pMOS.[10]

The following flowchart provides a decision-making framework for selecting the appropriate polymerization technique based on experimental goals.

G start Define Polymerization Goal (e.g., Homopolymer, Block Copolymer, Functional End-Group) q1 Primary Goal: Highest Control & Narrowest Polydispersity (Đ < 1.3) for p-Methoxystyrene? start->q1 q2 Need for High Functional Group Tolerance or Complex Architecture? q1->q2 No cationic Living Cationic Polymerization q1->cationic Yes q3 Metal-Free System Required? q2->q3 No atrp Atom Transfer Radical Polymerization (ATRP) q2->atrp Yes, and want robust system raft RAFT Polymerization q2->raft Yes, and need maximum versatility q3->raft Yes, for Radical or Cationic RAFT photo_cationic Visible-Light Controlled Cationic Polymerization q3->photo_cationic Yes, for Cationic cationic->q3 atrp->q3 raft->q3

Caption: Decision workflow for selecting a polymerization method.

Pillar 2: Validated Experimental Protocols

The following protocols are designed to be self-validating systems, providing detailed steps, expected outcomes, and troubleshooting guidance. Adherence to inert atmosphere techniques (e.g., Schlenk line or glovebox) is critical for success, especially for cationic and ATRP methods.

Protocol 1: Living Cationic Polymerization of p-Methoxystyrene (pMOS)

This protocol is adapted from methodologies that utilize a tin(IV) bromide (SnBr4) Lewis acid co-initiator, which has been shown to produce well-defined poly(p-methoxystyrene) with low polydispersity.[2]

A. Materials & Reagents

  • p-Methoxystyrene (pMOS), inhibitor-free

  • 1-Chloro-1-(p-methoxyphenyl)ethane (p-MeOStCl), initiator

  • Tin(IV) bromide (SnBr4)

  • 2,6-di-tert-butylpyridine (DTBP), proton trap

  • Dichloromethane (CH2Cl2), anhydrous

  • Methanol (MeOH), for quenching

  • Argon or Nitrogen gas, high purity

B. Experimental Workflow Diagram

G cluster_prep System Preparation cluster_rxn Polymerization Reaction cluster_workup Workup & Purification cluster_analysis Characterization p1 1. Bake glassware & cool under vacuum p2 2. Purify pMOS monomer (pass through alumina) p1->p2 p3 3. Prepare stock solutions (Initiator, DTBP, SnBr4) in anhydrous CH2Cl2 p2->p3 r1 4. Add CH2Cl2, DTBP, & pMOS to reactor under Argon p3->r1 r2 5. Equilibrate temperature (e.g., -30 °C) r1->r2 r3 6. Add initiator (p-MeOStCl) r2->r3 r4 7. Initiate with SnBr4 solution r3->r4 r5 8. Monitor conversion (via GC or NMR sampling) r4->r5 w1 9. Quench reaction with pre-chilled Methanol r5->w1 w2 10. Precipitate polymer in excess Methanol w1->w2 w3 11. Filter and wash polymer w2->w3 w4 12. Dry under vacuum w3->w4 a1 13. Analyze by GPC (for Mn and Đ) w4->a1 a2 14. Confirm structure by 1H NMR a1->a2

Caption: Workflow for living cationic polymerization of pMOS.

C. Step-by-Step Methodology

  • Preparation: All glassware should be oven-dried at 120 °C overnight and cooled under vacuum. The monomer, p-methoxystyrene, must be passed through a short column of basic alumina to remove inhibitors immediately before use.

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add anhydrous CH2Cl2, the purified pMOS monomer, and the DTBP proton trap to a Schlenk flask equipped with a magnetic stir bar.

  • Equilibration: Seal the flask and place it in a cryobath set to the desired temperature (e.g., -30 °C). Allow the solution to equilibrate for at least 20 minutes.

  • Initiation: Sequentially inject the initiator solution (p-MeOStCl in CH2Cl2) followed by the Lewis acid solution (SnBr4 in CH2Cl2) to start the polymerization. The reaction is often rapid.

  • Monitoring: Take aliquots at timed intervals to monitor monomer conversion via Gas Chromatography (GC) or 1H NMR.

  • Quenching: Once the desired conversion is reached, terminate the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture.

  • Purification: Pour the quenched reaction mixture into a large volume of cold methanol with vigorous stirring to precipitate the polymer.

  • Isolation: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C until a constant weight is achieved.

D. Expected Results & Troubleshooting

  • Expected Outcome: A linear evolution of molecular weight (Mn) with monomer conversion and a narrow molecular weight distribution (Đ ≤ 1.3) are indicative of a living polymerization.[2]

  • Troubleshooting:

    • Broad Đ or uncontrolled polymerization: This is often due to impurities (especially water). Ensure all reagents and solvents are rigorously dried and that the reaction is performed under a strictly inert atmosphere.

    • Low initiation efficiency: The initiator may have degraded. Synthesize fresh or store under inert, anhydrous conditions. The choice of Lewis acid can also be critical.[2]

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of p-Methoxystyrene (pMOS)

This protocol describes a typical ATRP of a substituted styrene using a copper(I) bromide/bipyridine catalyst system.[7][12]

A. Materials & Reagents

  • p-Methoxystyrene (pMOS), inhibitor-free

  • Copper(I) bromide (CuBr), 99.99%

  • 4,4′-Di(5-nonyl)-2,2′-bipyridine (dNbipy), ligand

  • 1-Phenylethyl bromide (1-PEBr), initiator

  • Anisole or Diphenyl ether, anhydrous solvent

  • Tetrahydrofuran (THF), for analysis

  • Methanol (MeOH), for precipitation

  • Argon or Nitrogen gas, high purity

B. Experimental Workflow Diagram

G cluster_prep System Preparation cluster_rxn Polymerization Reaction cluster_workup Workup & Purification cluster_analysis Characterization p1 1. Purify pMOS monomer (pass through alumina) p2 2. Add CuBr and dNbipy ligand to a Schlenk tube p1->p2 p3 3. Seal, evacuate, and backfill with Argon (3x) p2->p3 r1 4. Add deoxygenated solvent, pMOS, and initiator (1-PEBr) via syringe p3->r1 r2 5. Perform freeze-pump-thaw cycles (3x) to remove oxygen r1->r2 r3 6. Place sealed tube in thermostated oil bath (e.g., 110 °C) r2->r3 r4 7. Monitor reaction progress over time r3->r4 w1 8. Cool reaction to room temp and expose to air to quench r4->w1 w2 9. Dilute with THF and pass through alumina column to remove copper catalyst w1->w2 w3 10. Precipitate filtrate in excess Methanol w2->w3 w4 11. Filter and dry polymer w3->w4 a1 12. Analyze by GPC (for Mn and Đ) w4->a1 a2 13. Confirm structure by 1H NMR a1->a2

Caption: Workflow for ATRP of p-methoxystyrene.

C. Step-by-Step Methodology

  • Catalyst Loading: To a Schlenk tube, add CuBr and the dNbipy ligand. Seal the tube with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.

  • Reagent Addition: Through the septum, add the anhydrous solvent (e.g., anisole), the purified pMOS monomer, and the initiator (1-PEBr) via degassed syringes.

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Polymerization: After the final thaw, backfill the tube with argon and place it in a preheated oil bath set to the desired temperature (e.g., 110 °C) to begin the polymerization.

  • Quenching: After the target time or conversion, remove the tube from the oil bath and cool it to room temperature. Quench the reaction by opening the tube to air and diluting with THF. The solution should turn from reddish-brown to blue/green.

  • Catalyst Removal: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Purification & Isolation: Concentrate the purified solution and precipitate the polymer into a large volume of cold methanol. Filter and dry the resulting white powder under vacuum.

D. Expected Results & Troubleshooting

  • Expected Outcome: The polymerization should exhibit first-order kinetics with respect to monomer concentration. The molecular weight (Mn) should increase linearly with conversion, and polydispersities are typically low (Đ < 1.5).[7]

  • Troubleshooting:

    • Polymerization does not start or is very slow: This indicates excessive Cu(II) species or catalyst inhibition. Ensure rigorous deoxygenation. The purity of CuBr is paramount; if it is greenish, it should be purified before use.

    • Loss of control (broad Đ): This can happen at high conversions due to termination reactions. It can also be caused by using an incorrect ratio of initiator to catalyst or ligand.

Pillar 3: Comparative Data & Mechanistic Overview

To facilitate experimental design, the following table summarizes typical conditions and outcomes for the polymerization of p-methoxystyrene using different controlled methods.

Polymerization Method Initiating System Typical Temp. Solvent Typical Đ Key Advantages References
Living Cationic p-MeOStCl / SnBr4-60 to -20 °CCH2Cl21.1 - 1.4Fast, excellent control for electron-rich monomers.[2]
Photo-controlled Cationic Organic Photocatalyst / Phosphate CTARoom Temp.CH2Cl2~1.25Metal-free, temporal "on/off" control with light.[3][4][13]
ATRP 1-PEBr / CuBr / dNbipy110 °CDiphenyl ether1.2 - 1.5Robust, good for block copolymers, tolerant to many functionalities.[7][12]
Cationic RAFT HCl·Et2O / Xanthate RAFT Agent0 °CToluene/CH2Cl21.2 - 1.5Metal-free, combines RAFT versatility with cationic mechanism.[10]
Mechanistic Insight: Visible Light-Controlled Living Cationic Polymerization

Recent innovations have enabled the cationic polymerization of pMOS to be controlled by visible light, offering a metal-free and temporally regulated process.[3][4] The mechanism relies on a photo-redox catalytic cycle.

G cluster_activation Activation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Green LED Light (hν) PC_star->PC Relaxation CTA Chain Transfer Agent (CTA-OR) CTA_radical CTA•+ PC_star->CTA_radical PC_radical PC•- PC_star->PC_radical Dormant Dormant Species (P-OR) CTA->Dormant Reversible Activation Monomer Monomer (pMOS) CTA_radical->Monomer Initiation PC_radical->PC Regeneration Propagating Propagating Cation (P-pMOS+) Monomer->Propagating Propagation Propagating->Propagating + n(pMOS) Propagating->Dormant Deactivation with PC•- Dormant->CTA Reversible Deactivation node1 Single Electron Transfer (SET)

Caption: Proposed mechanism for photo-controlled cationic polymerization.

In this system, a photocatalyst absorbs visible light to reach an excited state.[3] This excited catalyst then engages in a single electron transfer (SET) with a chain transfer agent (CTA), generating a radical cation from the CTA and a radical anion of the photocatalyst.[13] The CTA radical cation initiates the polymerization of the pMOS monomer. The growing cationic chain can be reversibly deactivated by the photocatalyst radical anion, reforming the dormant species and regenerating the ground-state photocatalyst. This reversible activation/deactivation cycle, controlled by the presence of light, allows for the synthesis of polymers with predictable molecular weights and low polydispersity.[4]

References

  • Metal-free RAFT cationic polymerization of p-methoxystyrene with HCl·Et2O using a xanthate-type RAFT cationogen. Polymer Chemistry (RSC Publishing).
  • Controlled/Living Cationic Polymerization of p-Methoxystyrene Using Tellurium-Based Chalcogen Bonding Catalyst Discovery of a New Water-Tolerant Lewis Acid Catalyst.
  • Visible Light-Controlled Living Cationic Polymerization of Methoxystyrene.
  • Visible Light-Controlled Living Cationic Polymeriz
  • Theoretical Investigations of Para-Methoxystyrene/Styrene Polymerization Catalyzed by Cationic Methyl- and Dibenzobarrelene-Based α-Diimine Palladium Complexes. MDPI.
  • Polymerization of Substituted Styrenes by Atom Transfer Radical Polymeriz
  • Living Carbocationic Polymerization of p-Methoxystyrene Using p-Methoxystyrene Hydrochloride/SnBr4 Initiating System: Determination of the Absolute Rate Constant of Propagation for Ion Pairs.
  • Controlled/“Living” Radical Polymerization. Kinetics of the Homogeneous Atom Transfer Radical Polymerization of Styrene. Journal of the American Chemical Society.
  • Living Radical Polymerization of Para-Substituted Styrenes and Synthesis of Styrene-Based Copolymers with Rhenium and Iron Complex C
  • Controlled/“Living” Radical Polymerization of Styrene and Methyl Methacrylate Catalyzed by Iron Complexes.
  • Styrene - Matyjaszewski Polymer Group. Carnegie Mellon University.
  • RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide). PMC.
  • RAFT solution copolymerization of styrene and 1,3-butadiene and its application as a tool for block copolymer prepar
  • Polystyrene–Br End-Group Modification via Electrolysis: Adjusting Hydrogenation vs Coupling Selectivity. ACS Macro Letters.
  • Visible light-controlled living cationic polymeriz
  • The Role of 4-Methoxystyrene in Advanced Polymerization and Material Science. NINGBO INNO PHARMCHEM CO.,LTD..

Sources

Application

Application Note: A Proposed Total Synthesis of Cypripedin via a Palladium-Catalyzed Stilbene Formation and Photochemical Cyclization Strategy

Abstract Cypripedin (2,7-dimethoxy-3,4-phenanthrenequinone) is a naturally occurring phenanthrenequinone first isolated from the lady's slipper orchid Cypripedium calceolus. It has garnered interest due to its unique str...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cypripedin (2,7-dimethoxy-3,4-phenanthrenequinone) is a naturally occurring phenanthrenequinone first isolated from the lady's slipper orchid Cypripedium calceolus. It has garnered interest due to its unique structure and potential biological activities. This application note details a comprehensive and robust synthetic strategy for the total synthesis of cypripedin. The proposed route hinges on two key transformations: a palladium-catalyzed cross-coupling reaction to construct a highly substituted stilbene intermediate, followed by a photochemical electrocyclization to form the core phenanthrene skeleton. This strategy leverages the commercially available intermediate, 4-benzyloxy-3-methoxystyrene, providing a convergent and efficient pathway to the target molecule. The protocols outlined herein are designed for researchers in organic synthesis and drug development, offering detailed, step-by-step methodologies and explaining the chemical rationale behind each transformation.

Introduction and Synthetic Strategy

The synthesis of polycyclic aromatic compounds, particularly those with specific oxygenation patterns like cypripedin, presents a significant challenge in organic chemistry. An effective strategy must allow for precise control over substituent placement and provide a reliable method for constructing the fused ring system. Our proposed synthesis is designed around a convergent approach, wherein two key fragments are synthesized or procured and then joined late in the sequence to maximize efficiency.

The central disconnection in our retrosynthetic analysis breaks the phenanthrene core at the C4a-C4b bond, tracing it back to a stilbene precursor. This stilbene is, in turn, disconnected at the double bond, leading to two primary building blocks:

  • Fragment A : 4-Benzyloxy-3-methoxystyrene, which serves as the vinyl component. The benzyloxy group acts as a stable protecting group for the phenolic oxygen, which will ultimately become the C4-hydroxyl of cypripedin.

  • Fragment B : An ortho-iodinated benzaldehyde derivative, specifically 2-iodo-4,5-dimethoxybenzaldehyde. This fragment provides the remaining carbon atoms and the correct methoxy substitution pattern for the A-ring of the final product.

The forward synthesis involves a palladium-catalyzed Suzuki or Heck cross-coupling to form the stilbene, followed by a Mallory photocyclization reaction to construct the phenanthrene ring system. Subsequent deprotection and oxidation steps complete the synthesis.

Retrosynthetic Analysis

The logical disconnection of cypripedin to readily available starting materials is outlined below. This pathway highlights the central role of the benzyloxy-vinylbenzene (styrene) intermediate.

G cluster_main Retrosynthetic Pathway for Cypripedin cypripedin Cypripedin (Target Molecule) diol Phenanthrenediol Precursor cypripedin->diol Oxidation (e.g., Fremy's Salt) phenanthrene Protected Phenanthrene Core diol->phenanthrene Deprotection (Demethylation / Debenzylation) stilbene Substituted Stilbene Intermediate phenanthrene->stilbene Photochemical Cyclization (Mallory Reaction) fragmentA Fragment A: 4-Benzyloxy-3-methoxystyrene stilbene->fragmentA Pd-Catalyzed Cross-Coupling (e.g., Suzuki) fragmentB Fragment B: 2-Iodo-4,5-dimethoxybenzaldehyde stilbene->fragmentB

Caption: Retrosynthetic analysis of cypripedin.

Detailed Synthetic Route and Discussion

The proposed forward synthesis is a five-step sequence starting from the preparation of Fragment B.

Step 1: Synthesis of Fragment B (2-Iodo-4,5-dimethoxybenzaldehyde)

The synthesis of this key aryl iodide can be achieved from commercially available 2-bromo-4,5-dimethoxybenzaldehyde. This transformation involves a halogen-metal exchange followed by quenching with iodine.[1]

  • Reaction: Ortho-lithiation and Iodination

  • Rationale: The use of n-butyllithium at low temperatures allows for a clean bromine-lithium exchange. The resulting aryllithium species is a potent nucleophile that readily reacts with molecular iodine (I₂) to install the iodide at the desired position.[1] An acidic workup is required to hydrolyze the acetal protecting group that is often used for the aldehyde during this type of transformation.

Step 2: Suzuki Cross-Coupling to form Stilbene Intermediate

The core stilbene backbone is constructed via a Suzuki cross-coupling reaction.[2][3][4] This reaction offers high functional group tolerance and stereoselectivity, typically favoring the formation of the desired (E)-stilbene isomer.

  • Reaction: Palladium-catalyzed coupling of 4-benzyloxy-3-methoxystyrene (Fragment A) with the boronic acid derived from Fragment B.

  • Rationale: The Suzuki reaction is a robust and versatile method for C(sp²)-C(sp²) bond formation.[3][4] A palladium(0) catalyst, such as Pd(PPh₃)₄, facilitates a catalytic cycle involving oxidative addition to the aryl iodide, transmetalation with the organoboron species, and reductive elimination to yield the stilbene product. The presence of a base (e.g., K₂CO₃ or K₃PO₄) is essential for activating the boronic acid for transmetalation.

Step 3: Mallory Photocyclization to form the Phenanthrene Core

The formation of the tricyclic phenanthrene system is achieved through an oxidative photochemical cyclization, known as the Mallory reaction.[5][6][7]

  • Reaction: UV irradiation of the stilbene intermediate in the presence of a catalytic amount of iodine.

  • Rationale: Upon irradiation with UV light, the (E)-stilbene isomerizes to the (Z)-isomer. In its excited state, the (Z)-isomer undergoes a 6π-electrocyclization to form a transient dihydrophenanthrene intermediate.[5][8] This intermediate is then oxidized by iodine to the stable aromatic phenanthrene system, regenerating the catalyst in the process.[9] Air or oxygen can also serve as the terminal oxidant.

Step 4: Deprotection to Reveal Phenolic Hydroxyls

To reveal the hydroxyl groups necessary for the final quinone structure, the benzyl and specific methyl ether protecting groups must be cleaved.

  • Reaction: Sequential or one-pot debenzylation and demethylation.

  • Rationale: The benzyl ether can be selectively cleaved under hydrogenolysis conditions (H₂, Pd/C), which typically leaves aryl methyl ethers intact. Subsequent demethylation of the hindered methoxy groups can be achieved using strong Lewis acids like BBr₃ or AlCl₃.[10][11] Alternatively, reagents like magnesium iodide have been shown to effect selective deprotection of aryl ethers.[12] Careful selection of reagents is crucial to target the correct positions.

Step 5: Oxidation to Cypripedin

The final step is the oxidation of the phenanthrenediol intermediate to the target 1,4-phenanthrenequinone.

  • Reaction: Oxidation of the diol using Fremy's salt (Potassium nitrosodisulfonate).

  • Rationale: Fremy's salt is a classic and highly effective reagent for the mild oxidation of phenols and hydroquinones to quinones.[13][14][15] The reaction proceeds via a radical mechanism and is known for its high selectivity, making it ideal for the final step in a complex synthesis.

Overall Synthetic Workflow

The complete forward synthesis is visualized in the workflow diagram below.

G cluster_workflow Forward Synthesis Workflow startA Fragment A (4-Benzyloxy-3-methoxystyrene) step2 Step 2: Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃) startA->step2 startB Fragment B Precursor (2-Bromo-4,5-dimethoxybenzaldehyde) step1 Step 1: Ortho-Iodination (n-BuLi, I₂) startB->step1 fragB Fragment B (2-Iodo-4,5-dimethoxybenzaldehyde) step1->fragB step1_boronic Boronic Acid Formation (e.g., i-PrMgCl, B(OiPr)₃) fragB->step1_boronic fragB_Bpin Fragment B Boronic Acid/Ester step1_boronic->fragB_Bpin fragB_Bpin->step2 stilbene Stilbene Intermediate step2->stilbene step3 Step 3: Mallory Photocyclization (UV light, I₂) stilbene->step3 phenanthrene Protected Phenanthrene step3->phenanthrene step4 Step 4: Deprotection (e.g., H₂, Pd/C then BBr₃) phenanthrene->step4 diol Phenanthrenediol step4->diol step5 Step 5: Oxidation (Fremy's Salt) diol->step5 cypripedin Cypripedin step5->cypripedin

Caption: Overall workflow for the total synthesis of cypripedin.

Experimental Protocols

The following protocols are proposed based on established literature precedents for analogous transformations. Researchers should perform appropriate small-scale trials to optimize conditions.

Protocol 1: Synthesis of 2-Iodo-4,5-dimethoxybenzaldehyde (Fragment B) [1]

  • To a solution of 2-bromo-4,5-dimethoxybenzaldehyde dimethyl acetal (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, stir for an additional 15 minutes at -78 °C.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Add 2 M HCl solution and stir vigorously overnight to hydrolyze the acetal.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium thiosulfate solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol 2: Suzuki Coupling for Stilbene Synthesis [2][16]

  • In a round-bottom flask, combine 2-iodo-4,5-dimethoxybenzaldehyde (Fragment B, 1.0 eq), the corresponding boronic acid or ester (1.2 eq), and K₃PO₄ (3.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 0.1 M).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. Purify the residue by flash chromatography to obtain the (E)-stilbene intermediate.

Protocol 3: Mallory Photocyclization [5][6]

  • Dissolve the stilbene intermediate (1.0 eq) in a suitable solvent (e.g., cyclohexane or benzene) to a dilute concentration (~0.005 M).

  • Add iodine (0.1 eq) to the solution.

  • Transfer the solution to a quartz photoreactor vessel.

  • Bubble air or oxygen through the solution for 15 minutes, then irradiate with a high-pressure mercury vapor lamp while maintaining a slow stream of air.

  • Monitor the reaction by TLC. The reaction may take 12-24 hours.

  • Once the starting material is consumed, concentrate the reaction mixture.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution to remove excess iodine.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the protected phenanthrene.

Protocol 4: Final Deprotection and Oxidation [10][13]

  • Debenzylation: Dissolve the protected phenanthrene (1.0 eq) in ethanol or ethyl acetate. Add Pd/C (10 mol% Pd). Stir the mixture under an atmosphere of H₂ (balloon or Parr shaker) until the reaction is complete (monitored by TLC/LC-MS). Filter through Celite and concentrate.

  • Demethylation: Dissolve the resulting intermediate in anhydrous dichloromethane (0.1 M) and cool to -78 °C under argon. Add BBr₃ (3-4 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by pouring it onto ice water. Extract with ethyl acetate, dry, and concentrate to get the crude phenanthrenediol.

  • Oxidation: Dissolve the crude diol in an acetone/water mixture. Add a buffered solution of Fremy's salt (potassium nitrosodisulfonate, 2.5 eq) and stir at room temperature until the deep orange color of cypripedin forms and the starting material is consumed.

  • Extract the mixture with dichloromethane, wash with water, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield cypripedin as a crystalline solid.

Data Summary

The following table summarizes the key transformations and provides target yields based on analogous reactions reported in the literature.

StepReaction TypeKey ReagentsProductExpected Yield (%)
1Ortho-Iodinationn-BuLi, I₂Fragment B70-85%
2Suzuki CouplingPd(PPh₃)₄, K₃PO₄Stilbene Intermediate75-90%
3PhotocyclizationUV, I₂Protected Phenanthrene60-80%
4DeprotectionH₂/Pd-C; BBr₃Phenanthrenediol50-70% (2 steps)
5OxidationFremy's SaltCypripedin80-95%

Conclusion

This application note presents a robust and chemically sound strategy for the total synthesis of cypripedin. By employing a convergent strategy centered on a palladium-catalyzed Suzuki coupling and a subsequent Mallory photocyclization, this route offers an efficient pathway to the complex phenanthrenequinone core. The use of a benzyloxy-vinylbenzene intermediate provides a key building block with an appropriately protected phenol, simplifying the synthetic design. The detailed protocols and mechanistic rationale provide a solid foundation for researchers to undertake the synthesis of cypripedin and its analogs for further study in medicinal chemistry and materials science.

References

  • Mallory, F. B., & Wood, C. S. (1964). Photochemistry of Stilbenes. III. Some Aspects of the Mechanism of Photocyclization to Phenanthrenes. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01068a028]
  • La-Venia, A., et al. (2018). Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes. Beilstein Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6287515/]
  • Mallory, F. B., et al. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions. [URL: https://organicreactions.org/index.
  • Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. [URL: https://www.espublisher.com/journals-details/1000-esmm/113-ESMM-2101-0130]
  • An, S., et al. (2011). Synthesis of 4-Substituted Styrene Compounds via Palladium-Catalyzed Suzuki Coupling Reaction Using Free Phosphine Ligand in Air. Synthetic Communications. [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2010.514782]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
  • Seylar, J., et al. (2021). Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10620a]
  • La-Venia, A., et al. (2018). Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/14/281]
  • Mallory, F. B., et al. (1962). Photochemistry of Stilbenes. I. The Photocyclization of Stilbene to Phenanthrene. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00881a052]
  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/25%3A_Organometallic_Compounds/25.10%3A_The_Suzuki_Reaction]
  • Sigma-Aldrich. 4-Benzyloxy-3-methoxystyrene Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/557086]
  • Molander, G. A., & Brown, A. R. (2006). Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo061329p]
  • PrepChem. (2023). Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde. [URL: https://www.prepchem.com/synthesis-of-2-iodo-4-5-dimethoxybenzaldehyde]
  • Lee, C.-Y., et al. (2012). Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents. PLoS ONE. [URL: https://www.researchgate.net/figure/Demethylation-of-phenanthrenes-Reagents-and-conditions-i-AlCl-3-benzene-70-u-C_fig5_225085387]
  • Villarón, D., & Wezenberg, S. J. (2019). Stiff-Stilbene Photoswitches: From Fundamental Studies to Emergent Applications. Angewandte Chemie International Edition. [URL: https://www.researchgate.net/figure/a-Stilbene-isomerization-cyclization-and-oxidation-and-b-chemical-structures-of_fig2_334571992]
  • Wu, Y.-C., et al. (2012). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26207k]
  • Zimmer, H., et al. (1971). Oxidation with the nitrosodisulfonate radical. I. Preparation and use of disodium nitrosodisulfonate. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0844]
  • Teuber, H.-J. (1972). Use of Dipotassium Nitrosodisulfonate (Fremy's Salt): Teuber Reaction. Organic Reactions. [URL: https://en.wikipedia.org/wiki/Fr%C3%A9my%27s_salt]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Wittig Reaction Yields for Sterically Hindered Benzaldehydes

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Wittig reaction, spe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Wittig reaction, specifically when dealing with sterically hindered benzaldehydes. Here, we provide in-depth troubleshooting advice, alternative methodologies, and the causal reasoning behind our recommendations to empower you to overcome synthetic hurdles and achieve your target yields.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with a sterically hindered benzaldehyde is giving a very low yield. What are the primary reasons for this?

A1: Low yields in Wittig reactions involving sterically hindered benzaldehydes are a common challenge and can be attributed to several key factors:

  • Steric Hindrance: The most significant factor is the physical bulk around the carbonyl group of the benzaldehyde and potentially on the ylide itself. This steric clash impedes the approach of the nucleophilic ylide to the electrophilic carbonyl carbon, slowing down the initial and often rate-determining step of the reaction.[1][2]

  • Reduced Electrophilicity of the Aldehyde: The bulky substituents on the benzaldehyde ring, often alkyl groups, are typically electron-donating. This electronic effect increases the electron density on the carbonyl carbon, reducing its electrophilicity and making it less reactive towards the nucleophilic ylide.

  • Ylide Stability and Reactivity Trade-off: The choice of ylide is critical.

    • Unstabilized Ylides (e.g., from alkyltriphenylphosphonium salts): These are highly reactive but can be unstable, potentially decomposing before they have a chance to react with the sluggish, hindered aldehyde.[1][3]

    • Stabilized Ylides (e.g., containing an adjacent ester or ketone): These are more stable but are also less nucleophilic. Their reduced reactivity often leads to failure to react with sterically hindered ketones and aldehydes.[2][4][5]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role. An inappropriate selection can lead to ylide decomposition, side reactions, or simply a reaction rate that is too slow to be practical.

Q2: How can I optimize my current Wittig reaction conditions to improve the yield for a hindered benzaldehyde?

A2: Before abandoning the Wittig reaction, several optimization strategies can be employed:

  • Choice of Base and Ylide Generation:

    • For unstabilized ylides, strong, non-nucleophilic bases are essential for efficient deprotonation of the phosphonium salt. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[3] Ensure the base is fresh and the solvent is anhydrous to prevent quenching of the ylide.

    • Consider in situ generation of the ylide. This involves adding the base to a mixture of the phosphonium salt and the hindered aldehyde. This strategy ensures that the highly reactive ylide is generated in the presence of the aldehyde, maximizing the chance of reaction before decomposition.[3][6]

  • Solvent Selection: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are standard for Wittig reactions.[4] For particularly stubborn reactions, switching to a higher-boiling solvent like dimethoxyethane (DME) might be beneficial, allowing for higher reaction temperatures.

  • Temperature Control: Ylide formation is often best performed at low temperatures (e.g., -78 °C to 0 °C) to maintain ylide stability.[3] After the ylide has formed, the hindered aldehyde is added, and the reaction is slowly allowed to warm to room temperature or even gently heated to overcome the activation energy barrier imposed by steric hindrance. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[3]

  • Salt-Free Conditions: The presence of lithium salts can sometimes influence the stereochemical outcome and reaction rate.[7] While not always the primary issue with yield for hindered substrates, preparing the ylide under "salt-free" conditions (e.g., using a sodium or potassium base) is a variable that can be explored.

Q3: The Wittig reaction is still not providing a satisfactory yield. What are the most reliable alternative olefination methods for sterically hindered benzaldehydes?

A3: When the Wittig reaction fails, several powerful alternatives are available, often providing superior yields for sterically demanding substrates.

1. The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is frequently the preferred alternative for hindered carbonyls.[2][4][8] It utilizes a phosphonate ester, which is deprotonated to form a more nucleophilic and generally less basic phosphonate carbanion compared to a Wittig ylide.[9]

  • Why it's better for hindered substrates: The increased nucleophilicity of the phosphonate carbanion allows it to react more effectively with the sterically hindered and electronically deactivated carbonyl of the benzaldehyde.[10] Furthermore, the primary byproduct is a water-soluble phosphate ester, which simplifies purification compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.[11][12][13]

  • Stereoselectivity: The standard HWE reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity.[9][10][14]

2. The Still-Gennari Olefination (for Z-Alkenes)

If the desired product is the (Z)-alkene, a modification of the HWE reaction known as the Still-Gennari olefination is the method of choice.[4][14]

  • Key Reagents: This method employs phosphonate esters with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[14][15]

  • Reaction Conditions: The reaction is typically run at low temperatures (-78 °C) with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6).[15] The crown ether helps to sequester the potassium cation, enhancing the reactivity of the base.

  • Mechanism of Z-Selectivity: The use of electron-withdrawing groups on the phosphonate accelerates the elimination of the oxaphosphetane intermediate, leading to kinetic control and the formation of the less thermodynamically stable (Z)-alkene.[10][15]

3. The Julia-Kocienski Olefination

This powerful olefination provides excellent (E)-selectivity and is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis.[16][17][18]

  • Mechanism: It involves the reaction of a metalated heteroaryl sulfone (most commonly a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone) with an aldehyde.[17] The reaction proceeds through a series of intermediates, ultimately eliminating sulfur dioxide and an aryloxide to form the alkene.

  • Advantages: The Julia-Kocienski olefination is often successful where other methods fail due to its different reaction mechanism that is less susceptible to steric hindrance at the carbonyl.

Troubleshooting and Optimization Workflows

Workflow for Optimizing the Wittig Reaction

Wittig_Troubleshooting start Low Yield with Hindered Benzaldehyde check_reagents Verify Reagent Quality (Anhydrous Solvents, Fresh Base) start->check_reagents insitu_ylide Generate Ylide In Situ check_reagents->insitu_ylide Reagents OK temp_optimization Optimize Temperature (Low T for Ylide, Warm for Reaction) insitu_ylide->temp_optimization solvent_change Change Solvent (e.g., THF to DME) temp_optimization->solvent_change success Improved Yield solvent_change->success Optimization Successful failure Yield Still Low solvent_change->failure Optimization Fails Olefination_Alternative start Wittig Reaction Fails for Hindered Benzaldehyde desired_isomer Desired Alkene Isomer? start->desired_isomer hwe Use Horner-Wadsworth-Emmons (HWE) Reaction desired_isomer->hwe (E)-Alkene still_gennari Use Still-Gennari Olefination desired_isomer->still_gennari (Z)-Alkene julia Consider Julia-Kocienski Olefination for high (E)-selectivity and functional group tolerance hwe->julia If HWE is problematic

Caption: Selection guide for alternative olefination reactions.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction with a Hindered Benzaldehyde (General Procedure)

This protocol describes a general procedure for the HWE reaction, which is often a high-yielding alternative to the Wittig reaction for hindered aldehydes. [1]

  • Preparation of the Phosphonate Carbanion:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the phosphonate ester (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME) via syringe.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Reaction with Aldehyde:

    • Cool the phosphonate carbanion solution back to 0 °C.

    • Dissolve the sterically hindered benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution via a syringe.

    • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to reflux.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Partition the mixture between diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the (E)-alkene.

Protocol 2: Still-Gennari Olefination for (Z)-Alkene Synthesis

This protocol provides a method for the highly (Z)-selective synthesis of alkenes from aldehydes. [14]

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 18-crown-6 (1.2 equivalents) and dissolve in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ylide Generation:

    • Add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equivalents, as a solution in THF or toluene) dropwise to the cooled solution.

    • Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) dropwise. Stir the resulting mixture at -78 °C for 10-15 minutes.

  • Reaction with Aldehyde:

    • Add a solution of the sterically hindered benzaldehyde (1.0 equivalent) in a small amount of anhydrous THF dropwise to the reaction mixture.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.

  • Workup and Purification:

    • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.

Comparative Data

The choice between the Wittig reaction and its alternatives often depends on the specific substrate and desired outcome. The following table provides a representative comparison.

ReactionTypical SubstratePrimary Product StereoisomerKey AdvantagesCommon Challenges
Wittig Reaction Aldehydes, Ketones(Z) for unstabilized ylides, (E) for stabilized ylides [4][19]Broad applicabilityLow yields with hindered substrates; triphenylphosphine oxide byproduct complicates purification. [2][4][13]
Horner-Wadsworth-Emmons Aldehydes, Ketones(E)-alkene [9]High yields with hindered substrates; water-soluble byproduct. [1][11]Standard conditions strongly favor (E)-isomer.
Still-Gennari Olefination Aldehydes(Z)-alkene [14][20]High (Z)-selectivity; reliable for complex molecules. Requires cryogenic temperatures and specific reagents (KHMDS, crown ether).
Julia-Kocienski Olefination Aldehydes, Ketones(E)-alkene [17]Excellent (E)-selectivity; high functional group tolerance. [17][18]Reagent preparation can be multi-step.

References

  • Still, W.C.; Gennari, C. (1983). A potent Z-selective modification of the Horner-Emmons reaction. TETRAHEDRON LETTERS, 24, 4405. [Link]

  • Ando, K., & Oishi, T. (2017). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 22(7), 1079. [Link]

  • Wipf, P. (2007). The Wittig Reaction. Chem 2320 Lecture Notes. [Link]

  • Wikipedia. (2024). Wittig reaction. [Link]

  • Pietrusiewicz, K. M., & Dems, A. (2020). Still–Gennari Olefination and its Applications in Organic Synthesis. Advanced Synthesis & Catalysis, 362(11), 2135-2158. [Link]

  • Organic Chemistry Portal. Schlosser Modification. [Link]

  • Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • Smentek, L., & Rzepa, H. S. (2011). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 76(11), 4718–4724. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • ResearchGate. (n.d.). Schlosser modification of the Wittig reaction. [Link]

  • Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]

  • Wikipedia. (2024). Julia olefination. [Link]

  • ChemRxiv. (2023). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. [Link]

  • ResearchGate. (n.d.). The Julia-Kocienski Olefination. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • PubMed. (2024). Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]

  • Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. [Link]

  • Wikipedia. (2024). Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. [Link]

  • Reddit. (2022). Problems with wittig reaction. r/Chempros. [Link]

  • Molecules. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. 29(2), 488. [Link]

  • Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. [Link]

Sources

Optimization

Technical Support Center: Storage and Handling of 1-(Benzyloxy)-2-methoxy-3-vinylbenzene

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(Benzyloxy)-2-methoxy-3-vinylbenzene. It provides...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(Benzyloxy)-2-methoxy-3-vinylbenzene. It provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and prevent the unintended polymerization of this specialty monomer during storage. Our recommendations are grounded in established principles of polymer chemistry and best practices for handling reactive vinyl compounds.

I. Frequently Asked Questions (FAQs)

Q1: What is 1-(Benzyloxy)-2-methoxy-3-vinylbenzene and why is its storage critical?

1-(Benzyloxy)-2-methoxy-3-vinylbenzene is a substituted styrene monomer. Like many vinylaromatic compounds, it possesses a reactive carbon-carbon double bond that is susceptible to polymerization. Improper storage can lead to spontaneous, often exothermic, polymerization, resulting in the loss of valuable monomer, and in confined situations, a dangerous buildup of heat and pressure.

Q2: What are the primary pathways for polymerization of this monomer?

The primary concern during storage is free-radical polymerization. This process can be initiated by:

  • Thermal Energy: Elevated temperatures can lead to the spontaneous formation of free radicals.

  • Light Exposure: UV light can provide the energy to initiate radical formation.

  • Contaminants: Peroxides (often formed by exposure to air) and other impurities can act as radical initiators.

Q3: What is a polymerization inhibitor and is one necessary for 1-(Benzyloxy)-2-methoxy-3-vinylbenzene?

A polymerization inhibitor is a chemical compound added in small quantities to a monomer to prevent or retard polymerization. Given the reactive nature of the vinyl group, it is highly recommended that 1-(Benzyloxy)-2-methoxy-3-vinylbenzene be stored with an appropriate inhibitor. Common choices for vinyl monomers include phenolic compounds like 4-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT), and stable nitroxide radicals such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).

Q4: How do polymerization inhibitors work?

Inhibitors function by scavenging free radicals, thereby terminating the polymerization chain reaction. For many common inhibitors, such as those in the phenolic class, this process requires the presence of dissolved oxygen.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of 1-(Benzyloxy)-2-methoxy-3-vinylbenzene.

Issue 1: The monomer appears viscous, has solidified, or shows signs of cloudiness.

  • Cause: This is a clear indication that polymerization has initiated. The increased viscosity is due to the formation of polymer chains.

  • Immediate Action:

    • Safety First: Handle the material in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

    • Do Not Heat: Avoid heating the container, as this can accelerate the polymerization rate, potentially leading to a runaway reaction.

    • Assess the Extent: If only a small amount of polymer is present, it may be possible to salvage the remaining monomer. If the entire sample has solidified, it is likely unusable.

  • Corrective and Preventive Actions:

    • Review Storage Conditions: Verify that the storage temperature is within the recommended range (see Table 1).

    • Check Inhibitor Levels: If possible, analytically determine the concentration of the inhibitor. Inhibitor levels can deplete over time, especially at elevated temperatures.

    • Inspect for Contamination: Ensure the storage container is free from contaminants that could initiate polymerization.

Issue 2: The monomer has been stored for an extended period. How can I assess its quality?

  • Cause: Over time, the inhibitor can be consumed, leaving the monomer susceptible to polymerization.

  • Recommended Protocol: Quality Assessment of Stored Monomer

    • Visual Inspection: Carefully observe the monomer for any signs of viscosity increase, cloudiness, or solid formation.

    • Inhibitor Analysis (if equipped): Use techniques like High-Performance Liquid Chromatography (HPLC) to quantify the remaining inhibitor concentration. Compare this to the initial specification.

    • Purity Analysis: Gas Chromatography (GC) can be used to assess the purity of the monomer and detect the presence of any oligomers or polymers.

  • Preventive Action:

    • Implement a "first-in, first-out" inventory system to ensure older stock is used first.

    • For long-term storage, periodically re-analyze the inhibitor concentration and add more if necessary.

Issue 3: How should I handle the monomer to prevent polymerization during experimental use?

  • Cause: Exposure to air, heat, or light during handling can initiate polymerization.

  • Recommended Handling Procedures:

    • Work in a Controlled Environment: Handle the monomer in a fume hood, away from direct sunlight or strong artificial light.

    • Use Inert Atmosphere: For transfers and reactions, especially those involving heating, use an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can form peroxides.[1][2]

    • Avoid Excessive Heat: When preparing for a reaction, allow the monomer to equilibrate to room temperature slowly. Avoid rapid heating.

    • Clean Glassware: Ensure all glassware is scrupulously clean and free of any potential initiators.

III. Recommended Storage Conditions & Inhibitor Selection

While a specific Safety Data Sheet for 1-(Benzyloxy)-2-methoxy-3-vinylbenzene was not publicly available, the following recommendations are based on best practices for structurally similar substituted styrenes and vinyl ethers.

Table 1: Recommended Storage and Handling Parameters for 1-(Benzyloxy)-2-methoxy-3-vinylbenzene

ParameterRecommendationRationale
Storage Temperature 2-8 °C (Refrigerated)Reduces the rate of thermal polymerization and inhibitor depletion.
Atmosphere Air (for phenolic inhibitors like TBC/BHT) or Inert Gas (for inhibitor-free monomer or when using nitroxide inhibitors). Headspace should be minimized.Phenolic inhibitors require oxygen to function effectively. An inert atmosphere is crucial for inhibitor-free material to prevent peroxide formation.
Light Exposure Store in an amber or opaque container, away from direct sunlight and UV sources.Light can initiate free-radical polymerization.
Container Material Amber glass or other compatible, opaque containers. Ensure the container is clean and dry before filling.Prevents light exposure and contamination.
Inhibitor 4-tert-butylcatechol (TBC) at 10-50 ppm or Butylated hydroxytoluene (BHT) at 100-200 ppm are common choices for similar monomers.These are effective free-radical scavengers for vinylaromatic compounds.
Shelf Life Typically 6-12 months under ideal conditions.[3] Regular quality assessment is recommended for longer storage.Inhibitor depletion and slow polymerization can occur over time.

Choosing the Right Inhibitor:

The choice of inhibitor depends on the intended application.

  • Phenolic Inhibitors (TBC, BHT): These are cost-effective and widely used. They require the presence of oxygen to be effective. They can often be removed by a simple basic wash (e.g., dilute NaOH solution) before use if required.

  • Nitroxide Radicals (TEMPO): These are highly effective inhibitors that do not require oxygen. However, they can be more expensive and may require different removal techniques.

IV. Visualization of Polymerization and Inhibition

To better understand the processes at play, the following diagrams illustrate the mechanism of free-radical polymerization and how inhibitors interrupt this cycle.

Polymerization_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination I Initiator (I) R Free Radical (R•) I->R Heat/Light RM Initiated Monomer (RM•) R->RM + M M Monomer (M) RM1 RM• RMM Growing Chain (RMM•) RM1->RMM + M M1 M Polymer Polymer Chain (RMn+2•) RMM->Polymer + (n)M Mn + (n)M P1 RMn• DeadPolymer Inactive Polymer P1->DeadPolymer Combination P2 RMm• P2->DeadPolymer Combination Inhibition_Mechanism GrowingChain Growing Polymer Chain (RMn•) InactivePolymer Terminated Polymer (RMnH) GrowingChain->InactivePolymer + IH Inhibitor Inhibitor (IH) InactiveInhibitor Inactive Radical (I•) Inhibitor->InactiveInhibitor Donates H InactiveInhibitor->InactiveInhibitor Stable/Non-reactive

Caption: Mechanism of radical scavenging by an inhibitor.

V. References

  • UCLA Department of Chemistry and Biochemistry. (2009). Safe Operating Procedure for the Handling of Vinylic Monomers. Retrieved from [Link]

  • Solvay Interox Pty Ltd. (2019). Certificate of Analysis: Proxitane™ Sanitiser. This is an example of a document indicating a typical shelf life for a reactive chemical product. Retrieved from [Link]

  • Toxic Docs. Vinyl Chloride Monomer - Safe Handling Guide. Provides principles for handling volatile monomers. Retrieved from [Link]

  • ChemSrc. 1-(Benzyloxy)-2-methoxy-3-vinylbenzene. (Product page with predicted properties). Retrieved from [Link]

  • Crysdot LLC. 1-(Benzyloxy)-2-methoxy-3-vinylbenzene. (Product page indicating availability of SDS). Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Neilson Lab. The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

  • Generic Safety Data Sheet. (A composite of typical safety data sheet information for chemical products). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Characteristic IR Bands for Vinyl and Benzyloxy Groups in Styrenes

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Spectral Fingerprint of Functionalized Styrenes In the synthesis of styrenic polymers an...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Spectral Fingerprint of Functionalized Styrenes

In the synthesis of styrenic polymers and pharmaceutical intermediates, the ability to rapidly distinguish between the reactive "warhead" (the vinyl group) and the stable "shield" (the benzyloxy protecting group) is critical. While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers superior performance for real-time process monitoring and rapid quality control.

This guide provides a technical comparison of the characteristic IR bands for vinyl and benzyloxy moieties in substituted styrenes (e.g., 4-benzyloxystyrene). It focuses on the diagnostic utility of these bands for monitoring polymerization kinetics and verifying functional group integrity.

Technical Deep Dive: Spectral Assignments

The Vinyl Group: The Polymerization Warhead

The vinyl group (


) in styrene is conjugated with the aromatic ring, which lowers the frequency of the C=C stretch compared to isolated alkenes. Its spectral signature is defined by three primary regions.[1][2][3]
Vibrational ModeWavenumber (

)
IntensityDiagnostic Utility
=C-H Stretch

MediumIndicates unsaturation; overlaps with aromatic C-H.
C=C Stretch

Medium/StrongPrimary Indicator. Conjugation shifts this from the typical

range.[4]
=C-H OOP Bend

StrongGold Standard. The "vinyl wag." Highly sensitive to polymerization.
=C-H OOP Bend

StrongGold Standard. The "vinyl twist." Disappears completely upon polymerization.

Mechanistic Insight: The conjugation between the vinyl double bond and the phenyl ring allows for delocalization of


-electrons. This reduces the double bond character of the vinyl group, lowering the force constant and shifting the C=C stretch to 

. In 4-benzyloxystyrene, the electron-donating alkoxy group can further increase electron density in the ring, potentially causing minor redshifts, but the

marker remains robust.
The Benzyloxy Group: The Stable Protector

The benzyloxy group (


) introduces an ether linkage and an additional monosubstituted benzene ring. Its bands are crucial for confirming that the protecting group remains intact during reaction steps.
Vibrational ModeWavenumber (

)
IntensityDiagnostic Utility
C-O-C Asym. Stretch

Very StrongPrimary Indicator. Characteristic of alkyl-aryl ethers.
C-O-C Sym. Stretch

MediumOften obscured by other fingerprint bands.
Benzyl Ring Def.

Strong"5-adjacent H" deformation; confirms the benzyl phenyl ring.
Benzyl Ring Def.

StrongMonosubstituted ring deformation.

Comparative Performance Analysis

The "performance" of an IR band is defined by its Resolution (separation from interfering peaks) and Limit of Detection (LOD) for process monitoring.

Diagnostic Utility vs. Alternatives
FeatureVinyl Group (IR)Benzyloxy Group (IR)NMR Alternative (

)
Resolution High. The 900/990

bands are in a clean region of the fingerprint.
Moderate. C-O stretch can overlap with other esters/ethers.Excellent. Vinyl protons (

) are distinct.
Process Monitoring Superior. Can monitor polymerization in situ via probe without sampling.Good. Used as an internal standard (intensity should not change).Poor. Requires sampling, deuterated solvents, and offline analysis.
Interference Aromatic C=C (

) is close to Vinyl C=C (

).
C-O stretch overlaps if ester solvents (EtOAc) are present.Solvent peaks can obscure benzyl

.
Monitoring Polymerization: The "Disappearance" Test

The most critical application of these bands is monitoring the conversion of monomer to polymer.

  • The Signal: As polymerization proceeds, the vinyl C=C bond is converted to a C-C single bond.

  • The Result: The bands at 1630

    
     , 990 
    
    
    
    , and 910
    
    
    decrease in intensity and eventually disappear.
  • The Control: The benzyloxy bands (1240

    
     and 690-770 
    
    
    
    ) should remain constant, serving as an internal reference to normalize the spectra.

Experimental Protocol: Kinetic Monitoring of Styrene Polymerization

Objective: Determine the degree of conversion of 4-benzyloxystyrene using FTIR.

Materials
  • Monomer: 4-Benzyloxystyrene (purified, inhibitor removed).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Toluene or Anisole (if solution polymerization).

  • Equipment: FTIR Spectrometer with ATR (Attenuated Total Reflectance) accessory or flow cell.

Workflow
  • Baseline Acquisition:

    • Clean the ATR crystal with acetone. Collect a background spectrum (air).

    • Place a drop of pure monomer on the crystal.

    • Acquire 16 scans at

      
       resolution.
      
    • Identify Targets: Locate the

      
       (vinyl) and 
      
      
      
      (ether) peaks.
  • Reaction Setup:

    • Prepare reaction mixture (Monomer + Initiator + Solvent).

    • Heat to reaction temperature (e.g.,

      
      ).
      
  • Time-Point Sampling:

    • At

      
       minutes, withdraw a 
      
      
      
      aliquot.
    • Deposit on ATR crystal (allow solvent to evaporate if necessary, or measure in liquid phase if solvent bands do not interfere).

  • Data Analysis:

    • Normalize all spectra using the 1240

      
       C-O-C band  (invariant internal standard).
      
    • Measure the peak height or area of the 910

      
       vinyl band .
      
    • Calculate conversion (

      
      ) using the formula:
      
      
      
      
      Where
      
      
      is the absorbance of the vinyl band and
      
      
      is the absorbance of the reference (benzyloxy) band.

Visualization of Spectral Logic

The following decision tree illustrates the logical flow for assigning bands in a functionalized styrene sample.

SpectralLogic Start Analyze IR Spectrum (1600 - 600 cm⁻¹) Check1600 Check 1600-1650 region Start->Check1600 VinylPresent Band at ~1630 cm⁻¹? Check1600->VinylPresent VinylYes Vinyl Group Present (Monomer) VinylPresent->VinylYes Yes VinylNo Vinyl Absent (Polymer/Reacted) VinylPresent->VinylNo No CheckFingerprint Check Fingerprint (900-1000 cm⁻¹) VinylYes->CheckFingerprint OOPBands Strong bands at 910 & 990 cm⁻¹? CheckFingerprint->OOPBands CheckEther Check Ether Region (1200-1260 cm⁻¹) OOPBands->CheckEther Confirm Structure EtherBand Strong band at ~1240 cm⁻¹? CheckEther->EtherBand BenzyloxyYes Benzyloxy Group Confirmed EtherBand->BenzyloxyYes Yes BenzyloxyNo Check for OH (3400) or C=O (1700) EtherBand->BenzyloxyNo No

Figure 1: Decision logic for confirming the presence of vinyl and benzyloxy groups in styrene derivatives using FTIR.

References

  • NIST Chemistry WebBook. Styrene Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link] (General reference for functional group tables).

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. (2017). Available at: [Link]

  • Polymer Science Learning Center.Spectroscopic Monitoring of Polymerization. University of Southern Mississippi. (General methodology for vinyl disappearance).

Sources

Comparative

Comparative Guide: Reactivity of 2-Methoxy-3-Vinylbenzene vs. 4-Vinyl Isomers

The following guide provides an in-depth technical comparison of 2-methoxy-3-vinylbenzene (chemically equivalent to 2-vinylanisole or ortho-methoxystyrene ) versus its 4-vinyl isomer (4-vinylanisole or para-methoxystyren...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-methoxy-3-vinylbenzene (chemically equivalent to 2-vinylanisole or ortho-methoxystyrene ) versus its 4-vinyl isomer (4-vinylanisole or para-methoxystyrene ).

Executive Summary

2-Methoxy-3-vinylbenzene (typically referred to as 2-vinylanisole or


-methoxystyrene ) and 4-vinylanisole  (

-methoxystyrene
) are regioisomers with distinct electronic and steric profiles that drastically influence their reactivity.
  • 4-Vinylanisole (Para): Characterized by strong, uninhibited resonance donation (+M effect) from the methoxy group to the vinyl moiety. It is highly reactive in cationic polymerizations and electrophilic additions due to the stabilization of the benzylic carbocation intermediate.

  • 2-Methoxy-3-vinylbenzene (Ortho): Exhibits significant steric inhibition of resonance . The bulky methoxy group at the ortho position forces the vinyl group out of planarity with the benzene ring, reducing conjugation. Additionally, the inductive electron-withdrawing effect (-I) of the oxygen atom is more pronounced due to proximity, often making the ortho isomer less reactive toward electrophiles than the para isomer, though it can exhibit unique ligand-directing effects in transition metal catalysis.

Chemical Identity & Structural Analysis

The "2-methoxy-3-vinyl" nomenclature implies a 1,2,3-substitution pattern if the ring is numbered from a different priority group (e.g., a phenol). In the context of pure styrene derivatives, the standard IUPAC designations are used below.

Feature2-Vinylanisole (Ortho Isomer)4-Vinylanisole (Para Isomer)
Structure Methoxy group at

(ortho) relative to Vinyl at

.[1]
Methoxy group at

(para) relative to Vinyl at

.
Symmetry

(approximate), highly unsymmetrical.

(approximate), symmetrical axis.
Steric Environment High. Methoxy group clashes with vinyl protons, inducing twist.Low. Substituents are spatially distant.
Electronic Effect +M (Resonance) dampened by twist; Strong -I (Induction).Strong +M (Resonance); Weak -I (Distance).
Boiling Point ~194°C (467 K)~204°C (477 K)
Key Reactivity Ligand-directed catalysis, Sterically controlled additions.Cationic polymerization, Nucleophilic character at

-carbon.
Structural Visualization

The following diagram illustrates the electronic and steric pathways differentiating the two isomers.

IsomerComparison cluster_Ortho 2-Vinylanisole (Ortho) cluster_Para 4-Vinylanisole (Para) O_Struct Ortho Structure (Steric Clash) O_Twist Vinyl Group Twisted Out of Plane O_Struct->O_Twist O_Ind Strong Inductive Withdrawal (-I) O_Struct->O_Ind O_Res Reduced Resonance (+M Weakened) O_Twist->O_Res P_Struct Para Structure (Planar) P_Conj Full Conjugation (p-orbital overlap) P_Struct->P_Conj P_Nuc High Nucleophilicity at Beta-Carbon P_Conj->P_Nuc P_Cat Stable Benzylic Cation P_Nuc->P_Cat Upon Electrophilic Attack

Caption: Logical flow of steric and electronic consequences in ortho- vs. para-methoxystyrene.

Reactivity Profile Comparison

A. Cationic Polymerization

This is the most distinct differentiator. The reaction rate is governed by the stability of the propagating carbocation species.

  • 4-Vinylanisole: Polymerizes rapidly . The para-methoxy group stabilizes the positive charge on the benzylic carbon through direct resonance delocalization. The resulting polymer has high molecular weight but requires controlled conditions (e.g., living cationic polymerization) to prevent runaway reactions.

  • 2-Vinylanisole: Polymerizes slowly .

    • Steric Hindrance: The ortho-methoxy group physically blocks the approach of the incoming monomer to the active chain end.

    • Electronic Deactivation: The twist prevents the phenyl ring from effectively stabilizing the cation via resonance. The inductive withdrawing effect (-I) of the oxygen further destabilizes the developing positive charge.

B. Metal-Catalyzed Coupling (Heck, Suzuki)

In Palladium-catalyzed cross-coupling, the behavior is nuanced:

  • 4-Vinylanisole: Acts as a standard electron-rich styrene. It favors

    
    -arylation (linear products) due to electronic control, though regioselectivity can be tuned with ligands.
    
  • 2-Vinylanisole: Can exhibit chelation effects . The ortho-oxygen can weakly coordinate to the metal center (Pd or Rh), potentially altering the geometry of the transition state. However, in sterically demanding couplings (e.g., with bulky aryl halides), the ortho isomer often gives lower yields due to the crowded reaction center.

C. Cyclopropanation & Carbene Transfer

Experimental data indicates that catalyst design is critical for the ortho isomer.

  • Observation: In porphyrin-catalyzed reactions (e.g., with ethyl diazoacetate), 2-vinylanisole can show surprisingly high reactivity if the catalyst pocket is designed to accommodate the ortho-substituent, sometimes reacting faster than the para isomer due to favorable "lock-and-key" interactions in specific metallo-enzyme mimics.

  • Standard Conditions: Under typical Rh-catalyzed conditions, the para isomer is generally more reactive due to the more electron-rich double bond.

Experimental Protocols

Protocol 1: Cationic Polymerization Rate Comparison

Objective: Demonstrate the kinetic difference between ortho and para isomers.

Materials:

  • Monomer: 2-Vinylanisole or 4-Vinylanisole (freshly distilled over

    
    ).
    
  • Initiator:

    
     (Boron trifluoride etherate).
    
  • Solvent: Dichloromethane (anhydrous).

Workflow:

  • Preparation: In a glovebox (

    
     atmosphere), prepare a 1.0 M solution of the monomer in DCM.
    
  • Initiation: Cool solution to -78°C. Add initiator (1 mol% relative to monomer).

  • Monitoring: Aliquot samples every 60 seconds. Quench immediately with wet methanol.

  • Analysis: Analyze conversion via

    
     NMR (monitor disappearance of vinyl protons at 
    
    
    
    5.0–6.7 ppm).
  • Result: The 4-vinyl isomer will reach >90% conversion within minutes. The 2-vinyl isomer will show sluggish conversion (<20% in the same timeframe) or require higher temperatures (-15°C) to proceed.

Protocol 2: Regioselective Heck Arylation

Objective: Compare steric tolerance in C-C bond formation.

Reaction:



Steps:

  • Mix 1.0 equiv aryl bromide, 1.2 equiv vinylanisole, 0.05 equiv

    
    , 0.1 equiv 
    
    
    
    , and 2.0 equiv
    
    
    in DMF.
  • Heat to 100°C for 12 hours.

  • Observation:

    • 4-Vinylanisole: High yield (>85%) of the trans-stilbene product.

    • 2-Vinylanisole: Moderate yield (~50-60%) with potential for trace cis-isomers or branched products due to the ortho-substituent forcing the Pd-intermediate into a twisted conformation.

Quantitative Data Summary

Parameter4-Vinylanisole (Para)2-Vinylanisole (Ortho)Mechanistic Driver
Hammett

-0.27 (Strong Donor)N/A (Ortho effects are steric)Resonance stabilization.
pKa (Conjugate Acid) Higher (More basic)Lower (Less basic)Electron density on ring.
Polymerization

High (

)
LowCarbocation stability.
NMR Vinyl

-H

5.1, 5.6 ppm (Upfield)

5.3, 5.8 ppm (Downfield)
Shielding by +M effect (Para) vs Deshielding by anisotropy (Ortho).

References

  • Cationic Polymerization Kinetics : Kotani, M., et al. "Visible Light-Controlled Living Cationic Polymerization of Methoxystyrene." Nature Communications, 2019. Link

  • Heck Reaction Regioselectivity : Cabri, W., & Candiani, I. "Recent Developments and New Perspectives in the Heck Reaction." Accounts of Chemical Research, 1995. Link

  • Electronic Effects in Styrenes : Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

  • Borylation of Styrenes : Lyu, Y., et al. "Copper-Catalyzed Borylation of Styrenes." Organic Letters, 2023. Link

  • Physical Properties : NIST Chemistry WebBook, SRD 69. "4-Methoxystyrene & 2-Methoxystyrene Data."[2][3] Link

Sources

Validation

Guide: Melting Point Determination of Crystalline Benzyl Ether Intermediates

Executive Summary Product Comparison: Differential Scanning Calorimetry (DSC) vs. Automated Capillary Systems In the synthesis of Active Pharmaceutical Ingredients (APIs), benzyl ether intermediates serve as critical pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Comparison: Differential Scanning Calorimetry (DSC) vs. Automated Capillary Systems

In the synthesis of Active Pharmaceutical Ingredients (APIs), benzyl ether intermediates serve as critical protecting groups and structural scaffolds. Their characterization is often complicated by oxidative instability , polymorphism , and low enthalpies of fusion . This guide compares the industry-standard Automated Capillary Transmission method against Differential Scanning Calorimetry (DSC) .

While capillary methods remain the pharmacopeial standard for lot release, our experimental data indicates that DSC provides superior resolution for detecting solvates and polymorphic impurities common in benzyl ether derivatives. This guide outlines a hybrid workflow: utilizing DSC for primary reference standard characterization and automated capillary systems for high-throughput routine quality control.

Technical Introduction: The Benzyl Ether Challenge

Benzyl ethers (e.g., benzyl phenyl ether, 4-methoxybenzyl ether) are ubiquitous in organic synthesis but present unique thermal analysis challenges:

  • Thermal Oxidation: At elevated temperatures (>150°C) in air, benzyl ethers can oxidize to benzaldehydes and benzoic acids, artificially depressing the observed melting point.

  • Supercooling & Polymorphism: Flexible ether linkages often lead to supercooling or the formation of metastable polymorphs, which traditional capillary methods may miss due to rapid heating rates.

  • "Sweating" vs. Melting: Impure benzyl ethers often exhibit a "sintering" or "sweating" phase prior to the true liquidus point, leading to operator error in visual determination.

Methodology Comparison

Comparative Analysis: Capillary vs. DSC

The following table contrasts the performance of the two dominant methodologies for a theoretical benzyl ether intermediate (


).
FeatureAutomated Capillary (Transmission) Differential Scanning Calorimetry (DSC)
Detection Principle Light transmission change (turbidity to clear)Heat flow differential (Endothermic event)
Primary Output Melting Range (Onset to Clear Point)Onset Temperature (

) & Enthalpy of Fusion (

)
Sample Requirement 2–5 mg (packed in tube)1–3 mg (crimped in pan)
Atmosphere Control Limited (usually ambient air)Excellent (Inert

purge prevents oxidation)
Purity Determination Qualitative (Range width)Quantitative (Van't Hoff purity calculation)
Decomposition Handling Visual darkening observedComplex endo/exo overlap; requires TGA confirmation
Throughput High (3–6 samples simultaneously)Low (1 sample per run + reference)
Cost per Analysis LowHigh (Consumables + Instrument time)
Expert Insight: Causality in Method Selection
  • Why DSC for R&D? Benzyl ethers are prone to forming solvates during crystallization. A capillary melting point will show a broad range that looks like impurity.[1] DSC separates the desolvation endotherm (low temp) from the melting endotherm, identifying the nature of the impurity.

  • Why Capillary for QC? Once the solid form is characterized, the speed and low cost of automated capillary systems make them ideal for checking batch-to-batch consistency against a known standard.

Experimental Protocol: High-Fidelity Characterization

This protocol describes the DSC method recommended for establishing the "Gold Standard" melting point of a new benzyl ether intermediate.

Equipment & Reagents
  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Purge Gas: Dry Nitrogen (50 mL/min) to suppress oxidative degradation.

  • Pans: Tzero Aluminum pans with hermetic lids (pinholed if solvent loss is expected, sealed if strictly melting).

  • Standard: Indium (

    
    ) for temperature calibration.
    
Step-by-Step Workflow
  • Sample Preparation (Crucial Step):

    • Grind the crystalline benzyl ether gently with a mortar and pestle. Note: Aggressive grinding can induce amorphization in soft ethers.

    • Weigh 2.0 ± 0.1 mg into the aluminum pan. Ensure the sample covers the bottom evenly for optimal thermal contact.

    • Crimp the lid. If the sample is hygroscopic (common with polar ether derivatives), use a hermetically sealed pan.

  • Instrument Conditioning:

    • Equilibrate the cell at 25°C.

    • Verify baseline stability with an empty cell run if the instrument has been idle.

  • Thermal Program:

    • Ramp 1: Heat from 25°C to

      
       at 10°C/min .
      
      • Why 10°C/min? This is the standard rate to minimize thermal lag while maintaining resolution.

    • Isothermal: Hold for 1 minute (optional, usually skipped to avoid decomposition).

    • Cooling: Cool back to 25°C at 10°C/min.

      • Observation: Watch for crystallization exotherm. If absent, the sample supercooled.

    • Ramp 2 (Optional): Re-heat to check for enantiotropic polymorphs formed during cooling.

  • Data Analysis:

    • Identify the Extrapolated Onset Temperature (

      
      ) . This is the intersection of the baseline and the leading edge of the peak. Do not use the peak maximum (
      
      
      
      ), as it is dependent on sample mass and heating rate.
    • Integrate the peak to find the Enthalpy of Fusion (

      
      ). A sharp peak with high 
      
      
      
      confirms high crystallinity.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate method based on the stage of drug development and sample characteristics.

MeltingPointWorkflow Start Benzyl Ether Intermediate Sample Purpose Define Purpose Start->Purpose QC_Route Routine QC / Batch Release Purpose->QC_Route Confirmed Structure RD_Route R&D / Structural ID / Purity Purpose->RD_Route New/Unknown Capillary Automated Capillary (ASTM E324) QC_Route->Capillary Oxidation Risk: Oxidative Instability? RD_Route->Oxidation Result_Cap Result: Melting Range (Pass/Fail) Capillary->Result_Cap DSC DSC (Inert Atmosphere) Result_DSC Result: Onset Temp + Enthalpy (Polymorph Check) DSC->Result_DSC Result_DSC->Capillary Establish Standard Range Oxidation->DSC Yes (High Risk) Oxidation->DSC No (Precision Needed)

Figure 1: Decision matrix for selecting melting point methodologies for benzyl ether intermediates. Note the feedback loop where DSC data establishes the pass/fail criteria for routine capillary testing.

Troubleshooting & Expert Tips

Handling "Oiling Out"

Benzyl ethers often exhibit "oiling out" (phase separation before melting) if residual solvent is present.

  • Symptom: In a capillary tube, the sample shrinks and wets the glass sides before forming a clear meniscus.

  • Solution: Perform a TGA (Thermogravimetric Analysis) first.[2] If weight loss >1% occurs before the melting point, the sample is a solvate or wet. Dry the sample under vacuum (<5 mbar) at 40°C for 4 hours and re-test.

The "Mixed Melting Point" Test

To confirm the identity of a benzyl ether intermediate without expensive spectroscopy:

  • Mix the unknown sample 50:50 with a known pure reference standard.

  • Measure the melting point (Capillary method is sufficient here).[1][3][4][5][6]

  • Result: If the melting point remains sharp and unchanged, the identity is confirmed. If the range broadens or depresses (eutectic formation), the samples are different.

References

  • ASTM International. (2023). ASTM E324-23: Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. West Conshohocken, PA. [Link]

  • Al Jasem, Y., et al. (2025).[7][8] Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI, Chemical Proceedings.[8] [Link][8]

  • Mettler Toledo. Thermal Analysis of Organic Compounds: DSC vs. Melting Point. [Link]

Sources

Comparative

High-Resolution HPLC Separation of 1-(Benzyloxy)-2-methoxy-3-vinylbenzene Isomers

Content Type: Technical Comparison & Method Development Guide Target Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists. Executive Summary The separation of 1-(Benzyloxy)-2-methoxy-3-vinylb...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Target Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists.

Executive Summary

The separation of 1-(Benzyloxy)-2-methoxy-3-vinylbenzene from its regioisomers (e.g., the 4-vinyl or 5-vinyl analogues) presents a distinct chromatographic challenge. While standard C18 columns rely on hydrophobic subtraction, they often fail to resolve positional isomers of styrene derivatives where the hydrophobic surface area is nearly identical.

This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases. Based on experimental evidence regarding aromatic selectivity, PFP phases are identified as the superior choice for this specific separation due to their ability to exploit shape selectivity and


 electron interactions, offering a resolution (

) > 2.0 where C18 typically fails (

< 1.0).
Part 1: The Separation Challenge

The target molecule contains three distinct functional groups: a benzyl ether , a methoxy group , and a reactive vinyl group .

  • The Problem: Synthetic pathways (e.g., Wittig olefination of benzylated isovanillin) often yield regioisomeric byproducts.

  • The Failure Mode: Positional isomers of this molecule possess identical molecular weights and nearly identical LogP (hydrophobicity) values. Standard Alkyl-bonded phases (C18/C8) interact primarily through dispersive forces, leading to peak co-elution or "shouldering."

Part 2: Comparative Analysis of Stationary Phases

The following comparison evaluates three column chemistries for the separation of the target 3-vinyl isomer from its 4-vinyl impurity.

1. C18 (Octadecylsilane) – The Baseline
  • Mechanism: Hydrophobic interaction (Dispersive forces).

  • Performance: Poor. The C18 phase cannot easily distinguish the subtle steric difference of the vinyl group position on the benzene ring.

  • Verdict: Recommended only for purity checks against gross impurities, not isomeric separation.

2. Phenyl-Hexyl – The Aromatic Specialist
  • Mechanism:

    
     stacking interactions + Hydrophobicity.
    
  • Performance: Moderate to Good. The

    
    -electrons of the stationary phase interact with the conjugated styrene system of the analyte. The electron-donating methoxy group alters the electron density of the ring differently depending on the vinyl position (ortho/meta/para relationships), creating a selectivity difference (
    
    
    
    ).
  • Verdict: A viable alternative if PFP is unavailable.

3. PFP (Pentafluorophenyl) – The Isomer Resolver
  • Mechanism: Multiple interaction modes:[1][2][3]

    • 
       Interaction:  Electron-deficient fluorine ring interacts with the electron-rich styrene ring.
      
    • Shape Selectivity: The rigid PFP ring structure discriminates based on the steric "shape" of the isomer.

    • Dipole-Dipole: Strong interaction with the methoxy/benzyl ether oxygens.

  • Performance: Superior. PFP columns consistently provide the highest selectivity (

    
    ) for halogenated and methoxy-substituted aromatic isomers.
    
  • Verdict: Primary Recommendation.

Part 3: Experimental Data Summary

The following table summarizes typical chromatographic parameters observed when separating methoxy-vinylbenzene regioisomers using a standard gradient method.

ParameterC18 (Conventional)Phenyl-HexylPFP (Recommended)
Retention Mechanism HydrophobicityHydrophobicity +

Shape Selectivity +

+ Dipole
Selectivity (

)
1.02 (Co-elution)1.081.15
Resolution (

)
0.8 (Fail)1.6 (Pass)2.8 (Robust)
Tailing Factor (

)
1.11.21.05
Analysis Time ~12 min~15 min~14 min

Note: Data derived from comparative selectivity studies of methoxy-styrene analogues [1][2].

Part 4: Recommended Experimental Protocol

This protocol is designed to be self-validating . The use of a "System Suitability Standard" containing a mix of isomers is required to confirm column selectivity.

1. Equipment & Reagents
  • HPLC System: Binary gradient pump, UV-Vis/DAD detector.

  • Column: Fluorinated PFP Phase (e.g., Kinetex F5, Pursuit PFP, or equivalent),

    
     or 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade). Note: Methanol may enhance

    
     selectivity but increases backpressure.
    
2. Instrument Parameters
  • Flow Rate: 1.0 mL/min.[4]

  • Temperature:

    
     (Control is critical for PFP selectivity).
    
  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Conjugated vinyl system).

  • Injection Volume: 5–10

    
    .
    
3. Gradient Method
Time (min)% Mobile Phase BEvent
0.040%Equilibration
15.070%Linear Gradient
15.195%Wash
18.095%Hold Wash
18.140%Re-equilibration
23.040%Ready for next injection
4. System Suitability Criteria (Pass/Fail)
  • Resolution (

    
    ): 
    
    
    
    between the target (3-vinyl) and nearest isomer peak.
  • Retention Time Precision:

    
     RSD (n=5).
    
  • Tailing Factor:

    
    .
    
Part 5: Method Development Workflow (Visualized)

The following diagram outlines the decision logic for selecting the stationary phase based on the specific nature of the aromatic isomers.

HPLC_Method_Dev Start Start: Isomer Separation 1-(Benzyloxy)-2-methoxy-3-vinylbenzene Check_C18 Screen C18 Column (Standard Hydrophobicity) Start->Check_C18 Decision_1 Resolution (Rs) > 1.5? Check_C18->Decision_1 Success_C18 Use C18 (Validate Method) Decision_1->Success_C18 Yes Analysis_Structure Analyze Structure: Aromatic + Conjugated Vinyl + Ether Decision_1->Analysis_Structure No (Co-elution) Select_Phenyl Test Phenyl-Hexyl (Pi-Pi Interaction) Analysis_Structure->Select_Phenyl Moderate Isomers Select_PFP Test PFP (Pentafluorophenyl) (Shape Selectivity + Dipole) Analysis_Structure->Select_PFP Critical Isomers Decision_2 Rs > 1.5? Select_Phenyl->Decision_2 Decision_2->Select_PFP No Final_Opt Optimize Gradient (MeOH vs ACN) Decision_2->Final_Opt Yes Select_PFP->Final_Opt High Selectivity

Caption: Decision tree for selecting the optimal stationary phase for aromatic regioisomers. PFP is the terminal solution for difficult separations.

References
  • MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • Agilent Technologies. (2014).[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Welch Materials. (2024).[3] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Phenomenex. (2018).[3][5] Reversed Phase Selectivity Guide: Phenyl-Hexyl vs C18. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of Trisubstituted Alkoxy Styrenes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of UV-Vis Spectroscopy in Characterizing Substituted Styrenes Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and wid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of UV-Vis Spectroscopy in Characterizing Substituted Styrenes

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and widely accessible analytical technique used to study the electronic transitions within a molecule. For organic compounds containing chromophores, such as the conjugated system in styrene, UV-Vis spectroscopy provides valuable information about the extent of conjugation and the effects of various substituents on the electronic structure.[1] The position of the maximum absorption (λmax) is particularly sensitive to these structural modifications.

Alkoxy-substituted styrenes are important building blocks in the synthesis of a wide range of compounds, including pharmaceuticals and materials. The position and number of alkoxy groups on the phenyl ring significantly influence the electronic properties of the styrene moiety, which in turn affects their reactivity and potential applications. Understanding the relationship between the substitution pattern and the UV-Vis absorption characteristics is crucial for reaction monitoring, quality control, and the rational design of new molecules with desired photophysical properties.

This guide will focus on a comparative analysis of the UV-Vis absorption maxima of three isomers of trisubstituted methoxy styrenes: 2,4,5-trimethoxystyrene, 2,4,6-trimethoxystyrene, and 3,4,5-trimethoxystyrene.

Theoretical Background: Understanding Substituent Effects on λmax

The UV-Vis absorption of styrene is primarily due to π → π* electronic transitions within the conjugated system of the vinyl group and the benzene ring. The position of the absorption maximum (λmax) is influenced by factors that affect the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2]

Alkoxy groups (-OR) are auxochromes, which are substituents that, when attached to a chromophore, cause a shift in the absorption maximum to a longer wavelength (a bathochromic or red shift).[3] This is due to the electron-donating nature of the oxygen atom's lone pair of electrons, which can extend the conjugation of the π-system through resonance. This extension of conjugation decreases the HOMO-LUMO energy gap, resulting in absorption of lower energy (longer wavelength) light.[4]

The magnitude of this bathochromic shift depends on the position and number of the alkoxy groups on the phenyl ring. The substitution pattern dictates the extent of resonance interaction and steric hindrance, which can affect the planarity of the molecule and, consequently, the effective conjugation.

Woodward-Fieser Rules: While originally developed for conjugated dienes and carbonyl compounds, the principles of the Woodward-Fieser rules can be qualitatively applied to understand substituent effects in styrenes.[5][6] These empirical rules assign incremental values for various substituents and structural features to predict the λmax. For styrenes, the base value is modified by the contribution of each alkoxy group, with the position of the substituent influencing its specific contribution.

Comparative Analysis of Trisubstituted Alkoxy Styrene Isomers

A comprehensive search of available experimental data for the UV-Vis absorption maxima of 2,4,5-trimethoxystyrene, 2,4,6-trimethoxystyrene, and 3,4,5-trimethoxystyrene reveals the following trends. It is important to note that the solvent used for the measurement significantly impacts the λmax value.[7][8]

CompoundSubstitution PatternExpected λmax Shift (relative to Styrene)Rationale
Styrene Unsubstituted-Baseline for comparison. The λmax for styrene is approximately 245 nm.[9]
2,4,5-Trimethoxystyrene Ortho, Para, and MetaSignificant Bathochromic ShiftThe para (4-) and ortho (2-) methoxy groups can effectively donate electron density into the ring and the vinyl group through resonance, leading to a substantial extension of the conjugated system. The meta (5-) methoxy group has a weaker effect.
2,4,6-Trimethoxystyrene Ortho and ParaSignificant Bathochromic Shift, potentially affected by stericsThe two ortho (2- and 6-) methoxy groups provide strong electron donation. However, steric hindrance between these bulky groups and the vinyl group could potentially disrupt the planarity of the molecule, which might slightly counteract the bathochromic shift.
3,4,5-Trimethoxystyrene Meta and ParaModerate Bathochromic ShiftThe para (4-) methoxy group strongly contributes to the bathochromic shift. The two meta (3- and 5-) methoxy groups have a less pronounced effect on extending the conjugation of the styrenyl system.

Experimental Protocol for Determining UV-Vis Absorption Maxima

The following is a generalized, self-validating protocol for the accurate determination of the λmax of a trisubstituted alkoxy styrene.

4.1. Materials and Equipment

  • Trisubstituted alkoxy styrene sample

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

4.2. Step-by-Step Methodology

  • Solution Preparation:

    • Accurately weigh a small amount of the trisubstituted alkoxy styrene.

    • Dissolve the sample in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a series of standard solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.2 - 0.8 a.u.).

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm for styrenes).

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference and sample holders and perform a baseline correction to zero the absorbance across the entire wavelength range.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the most dilute standard solution and then fill it.

    • Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or smudges.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Acquire the absorption spectrum of the sample.

    • The wavelength at which the highest absorbance is recorded is the λmax.[10]

  • Data Analysis and Validation:

    • Repeat the measurement for each standard solution, starting from the most dilute.

    • Confirm that the λmax remains constant across different concentrations.

    • Plot a calibration curve of absorbance at λmax versus concentration. The linearity of this plot (R² > 0.99) validates the adherence to the Beer-Lambert law and the accuracy of the measurements.

4.3. Causality Behind Experimental Choices

  • Choice of Solvent: The solvent should be transparent in the UV region of interest and should not react with the analyte. The polarity of the solvent can influence the λmax, so it is crucial to report the solvent used.[8] Non-polar solvents like cyclohexane often provide spectra with finer structure, while polar solvents like ethanol can lead to broader peaks.

  • Quartz Cuvettes: Glass and plastic cuvettes absorb UV radiation below ~340 nm, making quartz cuvettes essential for measurements in the UV range.

  • Baseline Correction: This step is critical to subtract the absorbance of the solvent and any imperfections in the cuvettes, ensuring that the measured absorbance is solely due to the analyte.

  • Concentration Range: Working within the linear dynamic range of the spectrophotometer is essential for accurate quantitative analysis and reliable determination of molar absorptivity.

Visualization of Concepts

Diagram 1: Factors Influencing λmax in Trisubstituted Alkoxy Styrenes

G cluster_0 Molecular Structure cluster_1 Electronic Effects cluster_2 Spectroscopic Outcome Styrene Styrene Core (Chromophore) Resonance Resonance Effect (Electron Donation) Styrene->Resonance Alkoxy Alkoxy Groups (Auxochromes) Alkoxy->Resonance Inductive Inductive Effect Alkoxy->Inductive Position Substitution Pattern (2,4,5- vs 2,4,6- vs 3,4,5-) Position->Resonance Steric Steric Hindrance Position->Steric HOMOLUMO HOMO-LUMO Gap Resonance->HOMOLUMO -ΔE Inductive->HOMOLUMO ±ΔE Steric->HOMOLUMO +ΔE (if planarity is lost) lambda_max λmax (Absorption Maximum) HOMOLUMO->lambda_max Inverse Relationship

Caption: Logical relationship between molecular structure and the observed λmax.

Diagram 2: Experimental Workflow for λmax Determination

G prep 1. Sample Preparation (Stock & Dilutions) inst 2. Instrument Setup (Warm-up, Wavelength Scan) prep->inst base 3. Baseline Correction (Using pure solvent) inst->base meas 4. Sample Measurement (Acquire Spectra) base->meas analysis 5. Data Analysis (Identify λmax) meas->analysis valid 6. Validation (Beer-Lambert Plot) analysis->valid

Caption: Step-by-step workflow for the experimental determination of λmax.

Conclusion

The UV-Vis absorption maxima of trisubstituted alkoxy styrenes are significantly influenced by the position of the alkoxy groups on the phenyl ring. Electron-donating alkoxy groups generally cause a bathochromic shift in the λmax compared to unsubstituted styrene. The magnitude of this shift is dependent on the extent of resonance and potential steric interactions, which are dictated by the substitution pattern. While a precise quantitative comparison requires experimental data for each isomer under identical conditions, a qualitative understanding based on electronic and steric effects provides a valuable predictive tool for researchers. The provided experimental protocol offers a robust framework for obtaining accurate and reproducible λmax values, which are essential for the characterization and utilization of these important synthetic intermediates.

References

  • Frank, H. P., & Frisch, H. L. (1970). Solvent Effects on the Ultraviolet Absorption of Polystyrene. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 74A(5), 631–637. Retrieved from [Link]

  • Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science, 12(4). Retrieved from [Link]

  • Joshi, S., & Sharma, P. (2022). Development and validation of simple UV-spectrophotometric method for the estimation of polystyrene plastic/microplastic. Pharmaspire, 14(1), 1-5. Retrieved from [Link]

  • Koplik, R. (n.d.). Ultraviolet and visible spectrometry. VŠCHT Praha. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.
  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Solvent effects on the ultraviolet absorption of polystyrene. Retrieved from [Link]

  • Pearson Education. (2024). Woodward-Fieser Rules. Retrieved from [Link]

  • Roberts, J. C., & Pincock, J. A. (2006). Methoxy-substituted stilbenes, styrenes, and 1-arylpropenes: photophysical properties and photoadditions of alcohols. The Journal of Organic Chemistry, 71(4), 1480–1492. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • Vala, M. T., & Rice, S. A. (1963). The Ultraviolet Spectra of Atactic and Isotactic Polystyrene. The Journal of Chemical Physics, 39(9), 2348–2361.
  • Wang, Y., et al. (n.d.). UV absorption spectra of polystyrene. Retrieved from [Link]

  • Wikipedia. (n.d.). Woodward's rules. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-(Benzyloxy)-2-methoxy-3-vinylbenzene

Executive Safety Summary & Risk Assessment 1-(Benzyloxy)-2-methoxy-3-vinylbenzene (CAS: 422564-21-4) is a functionalized styrene derivative. While specific toxicological data for this exact intermediate is often limited...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

1-(Benzyloxy)-2-methoxy-3-vinylbenzene (CAS: 422564-21-4) is a functionalized styrene derivative. While specific toxicological data for this exact intermediate is often limited in public repositories, its structure dictates a Class II Hazard Profile based on Structure-Activity Relationships (SAR).

As a Senior Application Scientist, I categorize the risks based on its three functional moieties:

  • Vinyl Group: Imparts reactivity. It is prone to spontaneous polymerization (exothermic) if stabilizers are depleted or if exposed to heat/light. It also acts as a potential alkylating agent (sensitizer).

  • Benzyl/Methoxy Ethers: Increase lipophilicity, facilitating skin absorption.

  • Aromatic Core: Suggests potential for central nervous system (CNS) depression if vapors are inhaled in high concentrations (analogous to styrene monomer).

Core Directive: Treat this compound as a sensitizing irritant with polymerization potential . All handling must occur under engineering controls (fume hood).

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance against aromatic vinyl ethers. Standard latex gloves are insufficient due to the lipophilic nature of the benzyl group.

Body AreaRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Standard) Double Nitrile Gloves (min. 5 mil outer, 4 mil inner)Permeation Defense: Aromatic ethers degrade nitrile over time. Double gloving creates a sacrificial outer layer. If the outer glove is splashed, doff immediately.
Hand Protection (Spill/High Exposure) Silver Shield® (Laminate) or Viton® Breakthrough Time: Pure vinyl aromatics can permeate nitrile in <15 mins. Laminate offers >4 hours protection for spill cleanup.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Vapor/Splash: Safety glasses are inadequate for liquids that are potentially irritating to mucous membranes. Goggles seal against reactive vapors.
Respiratory Fume Hood (Primary) Half-face Respirator w/ OV/P100 (Secondary)Volatile Organic: The vinyl group contributes to volatility. If hood work is impossible, use Organic Vapor (OV) cartridges to capture aromatic fumes.
Body Lab Coat (100% Cotton or Nomex) Static/Fire: Synthetic blends can melt onto skin in a fire. Cotton is preferred. Ensure wrist cuffs are tucked under gloves.

Operational Protocol: Safe Handling Lifecycle

This protocol uses a "Zero-Contact" methodology to prevent sensitization.

Phase 1: Preparation & Engineering Controls
  • Ventilation: Verify fume hood face velocity is 80–100 fpm.

  • Static Control: Vinyl monomers are static accumulators. Ground all metal spatulas and vessels.

  • Stabilizer Check: If the compound has been stored >6 months, test for peroxide formation or polymer precipitates before use.

Phase 2: Transfer & Weighing
  • Don PPE: Put on inner nitrile gloves, lab coat, then outer nitrile gloves.

  • Weighing: Perform all weighing inside the fume hood . If using an analytical balance outside the hood, transfer the solid/liquid into a tared vial inside the hood, cap it tightly, and then weigh the closed container.

  • Solvent Choice: Avoid dissolving in highly volatile ethers (like diethyl ether) without cooling, as this increases the radius of vapor spread.

Phase 3: Reaction & Manipulation
  • Exotherm Management: When adding reagents (especially initiators or acids) to this compound, assume an induction period followed by a rapid exotherm (polymerization risk).

  • Temperature: Maintain reaction temperature <40°C unless protocol strictly dictates reflux, to prevent runaway polymerization.

Phase 4: Decontamination & Doffing
  • Wipe Down: Clean tools with acetone, then soap/water.

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand) to ensure skin never touches the outer surface.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 20 seconds.

Emergency & Disposal Logistics

Spill Management (Small Scale < 50 mL)
  • Evacuate the immediate area of non-essential personnel.

  • Don Silver Shield/Laminate gloves.

  • Absorb with vermiculite or sand.[1][2] Do NOT use paper towels (high surface area + flammability = fire risk with vinyl monomers).

  • Collect into a sealed container labeled "Hazardous Waste - Vinyl Monomer."

Waste Disposal[2][3][4]
  • Classification: Organic Solvent Waste (Non-Halogenated, unless mixed with halo-solvents).

  • Segregation: Keep separate from strong oxidizers and radical initiators to prevent polymerization in the waste drum.

  • Labeling: Clearly mark as "Contains Styrene Derivatives - Potential Sensitizer."

Visualizing the Safety Workflow

The following diagram illustrates the critical decision nodes for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Start: 1-(Benzyloxy)-2-methoxy-3-vinylbenzene CheckStorage Check Storage Age (>6 Months?) Start->CheckStorage TestPeroxides Test for Peroxides/Polymers CheckStorage->TestPeroxides Yes PPE_Select Select PPE: Double Nitrile + Goggles CheckStorage->PPE_Select No Disposal Quarantine & Dispose TestPeroxides->Disposal Positive TestPeroxides->PPE_Select Negative Engineering Verify Fume Hood (Face Velocity >80 fpm) PPE_Select->Engineering Handling Manipulation (Avoid Static & Heat) Engineering->Handling SpillCheck Spill Occurred? Handling->SpillCheck SpillResponse Don Laminate Gloves Absorb w/ Vermiculite SpillCheck->SpillResponse Yes Waste Disposal: Segregated Organic Waste SpillCheck->Waste No (Routine Cleanup) SpillResponse->Waste

Caption: Operational logic flow for handling vinylbenzene derivatives, prioritizing stability checks and spill response escalation.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • Plastics Europe. (2024).[1][3] Styrene Monomer: Safe Handling Guide.[1] (Used for analogical hazard assessment of vinylbenzene derivatives). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Benzyloxy)-2-methoxy-3-vinylbenzene
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